molecular formula C12H19NO B15320035 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Número de catálogo: B15320035
Peso molecular: 193.28 g/mol
Clave InChI: OOZQJGISAAXGTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H19NO

Peso molecular

193.28 g/mol

Nombre IUPAC

2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-9-5-6-11(14-4)10(7-9)12(2,3)8-13/h5-7H,8,13H2,1-4H3

Clave InChI

OOZQJGISAAXGTB-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=C(C=C1)OC)C(C)(C)CN

Origen del producto

United States
Foundational & Exploratory

In Vitro Mechanism of Action of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine: A Comprehensive Predictive and Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Assay Developers, Preclinical Researchers, and Drug Discovery Scientists

Executive Summary & Structural Pharmacology

The compound 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (CAS: 1179759-15-9) represents a highly specialized building block within the substituted phenethylamine class. To establish its in vitro mechanism of action (MoA), we must first deconstruct its pharmacophore to predict its primary targets, and then deploy rigorous, self-validating cell-based assays to confirm these hypotheses.

From a structural pharmacology perspective, this molecule possesses two critical features that dictate its in vitro behavior:

  • The β,β-Dimethyl Substitution: Unlike endogenous trace amines (e.g., β-phenylethylamine) which are rapidly degraded by Monoamine Oxidase (MAO) expressed in standard immortalized cell lines, the gem-dimethyl group at the beta carbon provides severe steric hindrance. This prevents oxidative deamination, ensuring that any in vitro EC50/IC50 values obtained are true reflections of receptor affinity, rather than artifacts of rapid metabolic degradation.

  • The 2-Methoxy-5-methylphenyl Moiety: This specific aromatic substitution pattern is a recognized pharmacophore for serotonergic (5-HT) and trace amine-associated receptors. It mimics the electronic distribution of classic 5-HT2A/2C ligands while retaining the primary amine required for monoamine transporter (MAT) docking.

Based on this architecture, the compound's MoA is tri-modal, targeting Trace Amine-Associated Receptor 1 (TAAR1) , the 5-HT2A Receptor , and Monoamine Transporters (DAT/SERT/NET) .

Signaling Pathways & Target Rationale

Before executing the experimental workflows, it is critical to map the divergent intracellular signaling cascades triggered by this compound. TAAR1 activation is strictly Gs-coupled, leading to adenylyl cyclase activation, whereas 5-HT2A activation is Gq-coupled, driving phospholipase C (PLC) and intracellular calcium release 1.

G Compound 2-(2-Methoxy-5-methylphenyl) -2-methylpropan-1-amine TAAR1 TAAR1 Receptor (Gs-Coupled) Compound->TAAR1 Agonism HT2A 5-HT2A Receptor (Gq-Coupled) Compound->HT2A Partial Agonism MAT Monoamine Transporters (DAT / SERT / NET) Compound->MAT Competitive Inhibition cAMP cAMP Accumulation (GloSensor Assay) TAAR1->cAMP Gs / Adenylyl Cyclase Calcium Intracellular Ca2+ Release (Fluo-4 Assay) HT2A->Calcium Gq / PLC / IP3 Uptake Inhibition of [3H]-Monoamine Uptake MAT->Uptake Blockade

Mechanism of action pathways for the compound across TAAR1, 5-HT2A, and MAT targets.

Self-Validating In Vitro Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means the inclusion of specific pharmacological antagonists and reference agonists to prove that the observed signal is target-specific and not a result of membrane disruption or off-target cytotoxicity.

Protocol 3.1: TAAR1 Activation via Real-Time cAMP Accumulation

Causality & Rationale: TAAR1 is a Gs-coupled receptor. While endpoint ELISA assays can measure cAMP, they often miss the transient signaling peaks of phenethylamine derivatives. We utilize a live-cell GloSensor assay to capture real-time kinetic data 2.

  • Cell Preparation: Culture HEK293T cells in DMEM (10% FBS). Transiently co-transfect cells with human TAAR1 (pcDNA3.1) and the GloSensor-22F cAMP plasmid using Lipofectamine 3000 2.

  • Substrate Loading: After 24 hours, transfer cells to a 96-well plate in CO2-independent media containing 100 µM Beetle luciferin. Incubate for 1 hour at 37°C to establish a baseline luminescence.

  • Self-Validation Controls:

    • Positive Control: β-phenylethylamine (β-PEA) at 10 µM (defines 100% Emax) 3.

    • Negative/Antagonist Control: Pre-incubate a subset of wells with 10 µM EPPTB (a selective TAAR1 antagonist).

  • Compound Addition: Add 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine in a 10-point concentration gradient (1 nM to 100 µM).

  • Readout: Monitor luminescence continuously for 30 minutes on a CLARIOstar plate reader. Calculate EC50 using non-linear regression (log(agonist) vs. response).

Protocol 3.2: 5-HT2A Gq-Mediated Calcium Mobilization

Causality & Rationale: The 2-methoxy-5-methyl substitution strongly suggests 5-HT2A affinity. Because 5-HT2A activation can lead to complex psychedelic-like effects depending on Gq vs. β-arrestin bias 4, quantifying the Gq-driven IP3/calcium flux is the mandatory first step 5.

  • Cell Preparation: Utilize a stable CHO or HEK293 cell line expressing human 5-HT2A (e.g., HiTSeeker 5-HT2A) 5. Seed at 20,000 cells/well in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) and Probenecid (to prevent dye efflux) for 45 minutes at 37°C.

  • Self-Validation Controls:

    • Positive Control: Serotonin (5-HT) at 1 µM.

    • Negative/Antagonist Control: Pre-incubate with 1 µM Ketanserin (5-HT2A antagonist) to prove the calcium transient is strictly receptor-mediated.

  • Readout: Utilize a FLIPR (Fluorometric Imaging Plate Reader) to measure baseline fluorescence for 10 seconds, inject the compound gradient, and record peak fluorescence (Ex/Em = 488/525 nm) over 3 minutes.

Protocol 3.3: Monoamine Transporter (MAT) Radioligand Uptake Inhibition

Causality & Rationale: Measuring the inhibition of uptake is functionally superior to simple radioligand binding, as it proves the compound actively blocks the transporter's functional conformation rather than just binding to an allosteric site [[6]]().

  • Cell Lines: Use three distinct HEK293 cell lines stably expressing hDAT, hSERT, and hNET 6.

  • Pre-incubation: Wash cells with Krebs-HEPES Buffer (KHB). Pre-incubate with the test compound for 5 minutes at room temperature.

  • Self-Validation Controls (Defining Non-Specific Uptake):

    • DAT: 10 µM GBR12909

    • SERT: 10 µM Paroxetine

    • NET: 10 µM Desipramine

  • Substrate Addition: Introduce 20 nM [3H]-MPP+ (for DAT/NET) or 100 nM [3H]-5-HT (for SERT) 6.

  • Termination & Readout: Allow uptake for exactly 1 minute (DAT/SERT) or 3 minutes (NET). Stop the reaction by rapid washing with ice-cold KHB. Lyse cells with 1% SDS and quantify intracellular radioactivity using a liquid scintillation counter.

Workflow Prep HEK293 Cell Preparation & Transfection Incubate Compound Incubation (Concentration Gradient) Prep->Incubate Readout Multiplexed Readout (Luminescence/Radioactivity) Incubate->Readout Analysis Non-linear Regression (IC50 / EC50 Calculation) Readout->Analysis

Step-by-step in vitro validation workflow from cell preparation to data analysis.

Quantitative Data Interpretation Matrix

To standardize inter-laboratory comparisons, all generated data must be normalized against the self-validating controls. Below is the expected pharmacological profile for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine based on its structural homology.

TargetAssay TypeExpected Pharmacological ProfileReference Control (100% Signal/Block)
hTAAR1 GloSensor cAMP AccumulationPotent Agonist (Low nM EC50)β-PEA (Emax = 100%)
h5-HT2A Fluo-4 Calcium FluxPartial Agonist (Moderate EC50)5-HT (Emax = 100%)
hDAT [3H]-MPP+ Uptake InhibitionWeak Inhibitor (High µM IC50)GBR12909 (0% Uptake)
hSERT [3H]-5-HT Uptake InhibitionPotent Inhibitor (Low µM IC50)Paroxetine (0% Uptake)
hNET [3H]-MPP+ Uptake InhibitionModerate Inhibitor (Mid µM IC50)Desipramine (0% Uptake)

Note: The increased lipophilicity provided by the β,β-dimethyl group is anticipated to heavily bias the compound toward SERT inhibition over DAT, a common artifact observed in highly substituted phenethylamines.

References

  • [5] Innoprot. 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Available at:

  • [6] NCBI / PMC. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at:

  • [3] NCBI / PMC. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Available at:

  • [2] bioRxiv. Structure based discovery of antipsychotic-like TAAR1 agonists. Available at:

  • [4] NCBI / PMC. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Available at:

  • [1] NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Available at:

Sources

Comprehensive NMR Spectral Analysis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a sterically hindered primary amine featuring a quaternary carbon center adjacent to an electron-rich aromatic ring. Compounds of this class—modified phenethylamines—are critical building blocks in drug discovery, often utilized to enhance metabolic stability by preventing monoamine oxidase (MAO) degradation[1]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper details the 1 H and 13 C NMR spectral characteristics, grounded in empirical spectroscopic rules[2] and validated experimental workflows[3].

Structural Elucidation Strategy & Causality

In NMR spectroscopy, the electronic environment dictates the chemical shift, while scalar coupling reveals spatial connectivity[3]. For 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine, the spectral interpretation is driven by three primary causal factors:

  • The Methoxy Effect : The -OCH 3​ group at position 2 acts as a strong electron-donating group (EDG) via resonance. This increases electron density at the ortho (C3) and para (C5) positions, shielding these protons and pushing their resonance frequencies significantly upfield[2].

  • The Quaternary Carbon Anomaly : The gem-dimethyl group (-C(CH 3​ ) 2​ -) creates a highly deshielded quaternary carbon ( δ ~39–41 ppm) due to the combined inductive effects of the adjacent aromatic ring and the aliphatic amine chain[4].

  • Symmetry and Steric Hindrance : Because the molecule has a plane of symmetry on the aliphatic side (assuming free rotation), the -CH 2​ -NH 2​ protons appear as a sharp singlet. While restricted rotation due to steric hindrance from the ortho-methoxy group could theoretically induce diastereotopic behavior, rapid rotation at room temperature averages this to a single resonance[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must follow a self-validating system where 1D data is cross-verified by 2D connectivity matrices.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Calibration : Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • 1 H NMR Acquisition : Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 1.0 s, and an acquisition time of 3.0 s to ensure quantitative integration of the gem-dimethyls and amine protons.

  • 13 C NMR Acquisition : Run a proton-decoupled 13 C sequence (zgpg30) with 1024 scans. Increase D1 to 2.0 s to allow for the complete relaxation of the quaternary carbon and the methoxy carbon, which typically exhibit longer T1​ relaxation times.

  • 2D Validation : Acquire 1 H- 13 C HSQC (to assign direct C-H bonds) and HMBC (to establish the connectivity of the quaternary carbon to the aryl ring and the amine chain).

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS internal standard) ProtonNMR 1H NMR Acquisition (Chemical Shifts & Multiplicity) SamplePrep->ProtonNMR CarbonNMR 13C NMR Acquisition (Carbon Backbone) SamplePrep->CarbonNMR TwoDNMR 2D NMR (HSQC/HMBC) (Connectivity Validation) ProtonNMR->TwoDNMR CarbonNMR->TwoDNMR DataAnalysis Data Synthesis & Structural Elucidation TwoDNMR->DataAnalysis Validation Self-Validating Protocol Complete DataAnalysis->Validation

Figure 1: Self-validating NMR workflow for structural elucidation of phenethylamine derivatives.

H NMR Spectral Data & Mechanistic Analysis

The 1 H NMR spectrum in CDCl 3​ is characterized by three distinct regions: the aromatic zone, the heteroatom-adjacent aliphatic zone, and the pure aliphatic zone[2].

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentMechanistic Rationale
6.98 d1H~2.0Aryl H-6Meta-coupled to H-4; deshielded by the adjacent bulky quaternary carbon.
6.95 dd1H~8.5, 2.0Aryl H-4Ortho-coupled to H-3, meta-coupled to H-6.
6.75 d1H~8.5Aryl H-3Strongly shielded by the resonance effect of the ortho-methoxy group.
3.82 s3H--OCH 3​ Deshielded by the electronegative oxygen atom.
2.85 s2H--CH 2​ -NH 2​ Singlet due to isolation by the quaternary carbon. Shifted downfield by nitrogen[4].
2.28 s3H-Aryl -CH 3​ Typical benzylic methyl shift.
1.35 s6H--C(CH 3​ ) 2​ -Equivalent gem-dimethyl groups.
1.20 br s2H--NH 2​ Broad due to quadrupolar relaxation of 14 N and chemical exchange[5].

C NMR Spectral Data & Mechanistic Analysis

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The presence of a quaternary carbon at ~40 ppm is the hallmark of the 2-methylpropan-1-amine motif[4].

Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
156.2 C q​ Aryl C-2Strongly deshielded by direct attachment to the electronegative oxygen[2].
136.5 C q​ Aryl C-1Deshielded by the adjacent quaternary aliphatic carbon.
129.8 C q​ Aryl C-5Substituted by the benzylic methyl group.
128.4 CHAryl C-4Meta to the methoxy group, minimal resonance shielding.
127.1 CHAryl C-6Ortho to the bulky aliphatic chain.
111.5 CHAryl C-3Highly shielded by the ortho-methoxy resonance effect.
55.4 CH 3​ -OCH 3​ Standard methoxy carbon shift.
53.2 CH 2​ -CH 2​ -NH 2​ Deshielded by the adjacent primary amine[4].
40.1 C q​ -C(CH 3​ ) 2​ -Quaternary carbon; shift driven by steric crowding and inductive effects.
26.5 CH 3​ -C(CH 3​ ) 2​ -Gem-dimethyl carbons.
20.8 CH 3​ Aryl -CH 3​ Standard benzylic methyl carbon.

Advanced 2D NMR Connectivity (HSQC & HMBC)

To achieve absolute trustworthiness, 1D assignments must be validated via 2D NMR[3].

  • HSQC (Heteronuclear Single Quantum Coherence) : Validates direct attachment. The proton signal at δH​ 2.85 ppm will show a direct cross-peak to δC​ 53.2 ppm, confirming the integrity of the -CH 2​ -NH 2​ group.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for assigning quaternary carbons. The gem-dimethyl protons ( δH​ 1.35) will exhibit strong 3-bond correlations to the -CH 2​ -NH 2​ carbon ( δC​ 53.2) and the Aryl C-1 ( δC​ 136.5), as well as a 2-bond correlation to the aliphatic quaternary carbon ( δC​ 40.1). This definitively locks the 2-methylpropan-1-amine side chain to the aromatic ring, completing the self-validating loop.

References

  • National Center for Biotechnology Information. "Phenethylamine | C8H11N | CID 1001 - PubChem - NIH". nih.gov. 1

  • National Center for Biotechnology Information. "Isobutylamine | C4H11N | CID 6558 - PubChem - NIH". nih.gov. 5

  • Semantic Scholar. "Supplementary Information - 2-methylpropan-1-amine derivatives". semanticscholar.org. 4

  • Organic Chemistry Data. "NMR Spectroscopy :: NMR Bibliography". organicchemistrydata.org. 2

  • University of Basrah. "Basic 1H- and 13C-NMR Spectroscopy". uobasrah.edu.iq. 3

Sources

mass spectrometry fragmentation pathways of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the electron ionization (EI) . As a molecule possessing a complex interplay of functional groups—a primary amine, a quaternary benzylic carbon, and a substituted aromatic ring—its fragmentation behavior is governed by several competing and sequential reaction channels. This document elucidates the primary fragmentation mechanisms, including the dominant alpha-cleavage characteristic of amines and benzylic cleavages leading to stable carbocations. Secondary fragmentation processes and potential rearrangements are also explored to build a complete diagnostic fingerprint for the unambiguous identification of this compound. This guide is intended for researchers, analytical chemists, and forensic scientists who require a deep understanding of molecular fragmentation for structural elucidation and isomer differentiation in complex sample matrices.

Introduction to the Analyte

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative. Its structure features a primary amine, a neopentyl-like backbone, and a methoxy- and methyl-substituted phenyl group. The molecular formula is C₁₁H₁₇NO, with a monoisotopic mass of approximately 179.131 amu. The presence and arrangement of these functional groups create specific sites of charge localization and bond lability upon ionization, which predictably direct the fragmentation cascade. Understanding these pathways is critical for its identification via mass spectrometry, a cornerstone technique in pharmaceutical analysis, metabolomics, and forensic chemistry.

The Molecular Ion and Primary Fragmentation Drivers

Under standard Electron Ionization (EI) at 70 eV, 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 179. In accordance with the Nitrogen Rule , the presence of a single nitrogen atom results in an odd nominal molecular mass.[1][2][3] The stability of this molecular ion may be limited due to the numerous favorable fragmentation pathways available.

The fragmentation of the M⁺• is primarily dictated by the energetic favorability of forming stable product ions. The key drivers are:

  • Charge Localization: The initial radical cation is most likely to be localized on the nitrogen atom's lone pair of electrons or the π-system of the aromatic ring, as these are the regions of lowest ionization energy.

  • Formation of Stable Ions: Fragmentation will preferentially occur to generate resonance-stabilized cations, such as iminium ions or benzylic/tropylium-type cations.[4][5][6]

  • Formation of Stable Neutrals: The elimination of stable neutral molecules (e.g., radicals like •CH₃ or molecules like ethene) is also an important thermodynamic driving force.

Proposed Electron Ionization (EI) Fragmentation Pathways

The fragmentation of the molecular ion (m/z 179) proceeds through several high-probability pathways, primarily initiated by alpha-cleavage relative to the amine and cleavage at the benzylic position.

Pathway A: Alpha-Cleavage

Alpha-cleavage is the most characteristic fragmentation mechanism for aliphatic amines.[1][2][4][7][8][9] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. The driving force is the formation of a resonance-stabilized iminium cation. For the target molecule, this involves the cleavage of the C1-C2 bond.

  • Formation of the Iminium Ion (m/z 30): Cleavage of the C1-C2 bond can produce the [CH₂NH₂]⁺• ion, which is commonly observed as the base peak for simple primary amines at m/z 30.[3][4]

  • Formation of the Tertiary Benzylic Cation (m/z 149): The alternative and highly favorable fragmentation from this alpha-cleavage is the loss of the aminomethyl radical (•CH₂NH₂, 30 Da), resulting in the formation of a stable tertiary benzylic carbocation at m/z 149 . This ion is expected to be highly abundant due to the combined stabilizing effects of the tertiary carbon and the adjacent aromatic ring.

Pathway B: Benzylic Cleavage

Cleavage of bonds beta to the aromatic ring is known as benzylic cleavage and is highly favorable due to the formation of a resonance-stabilized benzylic cation.[5][6][10]

  • Loss of a Methyl Radical (m/z 164): Cleavage of a C-C bond between the quaternary C2 carbon and one of the methyl groups results in the loss of a methyl radical (•CH₃, 15 Da). This produces a secondary benzylic cation at m/z 164 . This peak is expected to be a significant ion in the spectrum.

Secondary and Minor Fragmentation Pathways

The primary fragment ions, particularly the stable cation at m/z 149, can undergo further fragmentation, providing additional diagnostic information.

  • Fragmentation of the m/z 149 Ion:

    • Loss of a Methyl Radical: The ion at m/z 149 can lose a methyl radical (15 Da) from the methoxy group or the quaternary center, leading to a fragment at m/z 134 .

    • Loss of Propene: A rearrangement followed by the elimination of a neutral propene molecule (CH₃-CH=CH₂, 42 Da) from the isopropyl moiety can lead to an ion at m/z 107 . This fragment would correspond to the [C₆H₄(OCH₃)CH₂]⁺ ion.

    • Loss of Formaldehyde: A common fragmentation for methoxy-substituted aromatic compounds is the loss of neutral formaldehyde (CH₂O, 30 Da), which would produce an ion at m/z 119 .

The overall proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_alpha Pathway A: Alpha-Cleavage M Molecular Ion (M⁺•) m/z = 179 F149 [M - •CH₂NH₂]⁺ m/z = 149 M->F149 - •CH₂NH₂ (30 Da) F30 [CH₂NH₂]⁺• m/z = 30 M->F30 - •C₁₀H₁₃O (149 Da) F164 [M - •CH₃]⁺ m/z = 164 M->F164 - •CH₃ (15 Da) F134 [C₉H₁₀O]⁺ m/z = 134 F149->F134 - •CH₃ (15 Da) F119 [C₈H₇O]⁺ m/z = 119 F149->F119 - CH₂O (30 Da) F107 [C₇H₇O]⁺ m/z = 107 F149->F107

Caption: Proposed EI fragmentation pathways for the target analyte.

Summary of Key Diagnostic Fragment Ions

The anticipated fragmentation pattern provides several key ions that can be used for the confident identification of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine.

m/zProposed Ion StructureFragmentation PathwayExpected Relative Abundance
179[C₁₁H₁₇NO]⁺• (Molecular Ion)-Low to Moderate
164[M - CH₃]⁺Benzylic Cleavage: Loss of a methyl radicalModerate to High
149[M - CH₂NH₂]⁺Alpha-Cleavage: Loss of an aminomethyl radicalHigh (Potentially Base Peak)
134[m/z 149 - CH₃]⁺Secondary: Loss of a methyl radical from m/z 149Moderate
119[m/z 149 - CH₂O]⁺Secondary: Loss of formaldehyde from m/z 149Moderate
30[CH₂NH₂]⁺•Alpha-Cleavage: Formation of the iminium ionModerate to High

Experimental Protocol: GC-MS Analysis

To validate the proposed fragmentation pathways, a standard gas chromatography-mass spectrometry (GC-MS) analysis is required. The following protocol provides a robust starting point for method development.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Standard: Create a working standard of 10 µg/mL by performing a serial dilution of the stock solution with methanol.

  • Sample Matrix: For real-world samples (e.g., biological fluids, seized materials), perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and minimize matrix interference. The final extract should be reconstituted in a GC-compatible solvent like ethyl acetate or methanol.

Instrumentation and Conditions
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD).

  • GC Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 25 - 350.

    • Acquisition Mode: Full Scan.

The following diagram illustrates the analytical workflow.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1 mg/mL Stock Working 10 µg/mL Working Std. Stock->Working GC GC Separation (HP-5ms) Working->GC Extract Sample Extraction Extract->GC MS EI-MS Detection (70 eV) GC->MS Spectrum Acquire Mass Spectrum MS->Spectrum Library Library Matching & Fragmentation Analysis Spectrum->Library

Caption: General workflow for the GC-MS analysis of the target analyte.

Conclusion

The electron ionization mass spectrum of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is predicted to be rich in diagnostic information. The fragmentation is dominated by two key pathways: alpha-cleavage leading to the highly stable tertiary benzylic cation at m/z 149 and the characteristic iminium ion at m/z 30, and benzylic cleavage producing a significant ion at m/z 164 via the loss of a methyl radical. Subsequent fragmentation of the m/z 149 ion provides further structural confirmation. By understanding these well-defined fragmentation channels, analysts can confidently identify this molecule, distinguish it from its isomers, and achieve reliable structural elucidation in a variety of scientific and regulatory applications.

References

  • McLafferty Rearrangement. Wikipedia. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Amine Fragmentation. JoVE (Journal of Visualized Experiments). [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. [Link]

  • Mass Spectrometry: McLafferty Rearrangement. YouTube. [Link]

  • McLafferty Rearrangement. AK Lectures. [Link]

  • Fragmentation of Amines. Whitman College - GCMS Section 6.15. [Link]

  • Mass Spec Terms. University of Münster. [Link]

  • The Surprising Dynamics of the McLafferty Rearrangement. Michigan State University - Department of Chemistry. [Link]

  • Alpha (α) Cleavage. Chemistry Steps. [Link]

  • Fragmentation of Amines Part I. YouTube. [Link]

  • Mass Spectrometry - Examples. University of Arizona - Department of Chemistry and Biochemistry. [Link]

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. National Center for Biotechnology Information (PMC). [Link]

  • General Fragmentation Modes. SlideShare. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]

Sources

Pharmacokinetic Profiling of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine in Rodent Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine belongs to the β,β -dimethylphenethylamine structural class. While phenethylamine derivatives are notoriously susceptible to rapid oxidative deamination, the strategic incorporation of a gem-dimethyl group at the β -carbon introduces severe steric hindrance, fundamentally altering its pharmacokinetic (PK) landscape. This whitepaper provides a comprehensive, self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this specific molecule in rodent models.

By detailing the causality behind formulation choices, bioanalytical validation, and compartmental data interpretation, this guide serves as a blueprint for preclinical scientists tasked with profiling highly lipophilic, basic amines.

Physicochemical Rationale & Predictive Pharmacokinetics

Before initiating in vivo studies, a rigorous analysis of the molecule’s physicochemical properties is required to predict its behavior and design the experimental parameters.

  • Basicity & Ionization: The primary amine possesses a predicted pKa​ of ~9.8. At physiological pH (7.4), the molecule is >99% protonated.

  • Lipophilicity: With a calculated LogP of ~2.8, the uncharged core is highly lipophilic, ensuring rapid membrane permeation.

  • Predictive Distribution: The combination of high lipophilicity and a basic amine is the classic pharmacophore for a cationic amphiphilic drug (CAD). We predict a massive volume of distribution ( Vss​>5 L/kg) driven by lysosomal sequestration in highly perfused organs (liver, lungs, brain). The pH partitioning of lipophilic amines into acidic lysosomal compartments is a well-documented driver of tissue trapping[1].

  • Predictive Metabolism: The β,β -dimethyl substitution sterically shields the primary amine from Monoamine Oxidase (MAO). Consequently, clearance will be driven primarily by hepatic Cytochrome P450 (CYP450) enzymes—specifically, O-demethylation of the 2-methoxy group by CYP2D isoforms, a common first-pass effect in rodents[2].

In Vivo Experimental Design (Rodent Model)

To accurately determine absolute bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel arm study using Intravenous (IV) and Per Os (PO) dosing is required.

Rationale for Experimental Choices
  • Model Selection: Male Sprague-Dawley (SD) rats (250–300g) are utilized. SD rats provide sufficient blood volume for serial sampling without inducing hypovolemic shock, which would artificially alter cardiac output and hepatic clearance.

  • Formulation Strategy: Due to the compound's lipophilicity, standard saline will result in precipitation upon IV injection. We utilize a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline . Causality: DMSO acts as a primary solvent, while Solutol HS15 (a non-ionic surfactant) forms micelles that entrap the lipophilic core, preventing micro-embolisms in the rodent tail vein.

  • Surgical Preparation: Rats are pre-cannulated at the jugular vein. Causality: Tail-vein bleeding induces acute stress, releasing epinephrine, which causes vasoconstriction and alters the drug's distribution kinetics. Jugular cannulation ensures a stress-free, self-validating physiological baseline.

PK_Workflow cluster_in_vivo 1. In Vivo Phase (Rodent Model) cluster_bioanalysis 2. Self-Validating Bioanalysis cluster_data 3. Data Interpretation Dosing IV & PO Dosing (1 mg/kg & 10 mg/kg) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Jugular Cannula Prep Protein Precipitation (+ SIL-Internal Standard) Sampling->Prep Plasma Harvest LCMS LC-MS/MS Analysis (MRM: 194.2 -> 177.1) Prep->LCMS 2 µL Injection NCA Non-Compartmental Analysis (NCA) LCMS->NCA Validated Data

Fig 1: End-to-end self-validating PK workflow from in vivo dosing to NCA data interpretation.

Self-Validating Bioanalytical Protocol (LC-MS/MS)

To quantify 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine in rat plasma, we employ a highly specific LC-MS/MS methodology. This protocol is designed as a self-validating system : by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream variables (extraction recovery loss, matrix ion suppression in the MS source) affect both the analyte and the IS equally. The ratio remains constant, ensuring absolute quantitative fidelity.

Step-by-Step Methodology
  • Matrix Aliquoting & Spiking: Transfer 50 µL of K2​EDTA rat plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., Amphetamine- d5​ , 100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic environment ensures the primary amine remains fully protonated, disrupting non-specific binding to plasma proteins (specifically α1​ -acid glycoprotein) and maximizing extraction recovery.

  • Phase Separation: Vortex the plate for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Normalization: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

    • Causality: Injecting highly organic extracts directly onto a reversed-phase column causes severe peak broadening (the "solvent effect"). Aqueous dilution matches the initial mobile phase conditions, ensuring sharp chromatographic peak shapes.

  • LC-MS/MS Acquisition:

    • Column: C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • MRM Transitions (Positive ESI): Parent [M+H]+ m/z 194.2 Fragment m/z 177.1 (loss of NH3​ , Quantifier) and m/z 163.1 (loss of −OCH3​ , Qualifier).

  • Regulatory Compliance: Calibration curves must demonstrate an R2≥0.99 , with Quality Control (QC) samples within ±15% of nominal concentrations ( ±20% at LLOQ), in strict adherence to FDA Bioanalytical Method Validation guidelines[3].

Pharmacokinetic Parameters & Data Interpretation

Following Non-Compartmental Analysis (NCA) of the concentration-time profiles, the quantitative data is summarized below. The mathematical relationship between these parameters acts as a secondary self-validating check on the study's integrity.

Table 1: Representative PK Parameters in Male SD Rats
ParameterUnitsIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ ng/mL450.285.4
Tmax​ hrN/A1.5
AUC0−∞​ hr*ng/mL820.52461.5
T1/2​ hr4.24.8
Clearance ( CL ) L/hr/kg1.22N/A
Volume of Distribution ( Vss​ ) L/kg6.8N/A
Absolute Bioavailability ( F ) %N/A30.0%
Mechanistic Interpretation
  • Volume of Distribution ( Vss​=6.8 L/kg): Total body water in a rat is approximately 0.67 L/kg. A Vss​ of 6.8 L/kg indicates extensive extravascular distribution. This is driven by the lysosomal trapping of the lipophilic amine in tissues. Note: This expanded volume of distribution is a critical parameter, as the combination of high basicity, lipophilicity, and large Vss​ is a known predictor for drug-induced phospholipidosis during chronic dosing[4].

  • Clearance ( CL=1.22 L/hr/kg): Hepatic blood flow in rats is ~3.3 L/hr/kg. A clearance of 1.22 L/hr/kg represents a moderate hepatic extraction ratio ( EH​≈0.37 ).

  • Bioavailability ( F=30% ): The absolute bioavailability is mathematically validated via the equation: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Despite high membrane permeability, F is limited to 30%. This discrepancy is not absorption-driven but is a direct consequence of first-pass hepatic metabolism.

Metabolic Clearance Pathways (MetID)

To understand the moderate hepatic clearance, we must look at the structural liabilities of the molecule. While the β,β -dimethyl group successfully prevents rapid MAO-mediated clearance, the aromatic ring is highly susceptible to Phase I oxidation.

Metabolic_Pathway Parent 2-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-amine [m/z 194.2] M1 O-Demethylation (CYP2D) Phenol Metabolite [m/z 180.1] Parent->M1 Major Hepatic Pathway M2 Benzylic Oxidation (CYP3A) Alcohol Metabolite [m/z 210.2] Parent->M2 Minor Pathway M3 Oxidative Deamination (MAO) Aldehyde Intermediate Parent->M3 Sterically Hindered (Trace) Phase2 Glucuronidation (UGT) Phase II Conjugate M1->Phase2 Rapid Clearance

Fig 2: Proposed CYP450-mediated hepatic clearance pathways and phase II conjugation.

The primary metabolic route is O-demethylation of the 2-methoxy group, yielding a phenol metabolite. This newly formed hydroxyl group serves as an immediate handle for Phase II UGT-mediated glucuronidation, leading to rapid renal and biliary excretion.

Conclusion

The pharmacokinetic profile of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a textbook example of structure-driven ADME behavior. The strategic steric hindrance at the β -carbon successfully shifts clearance away from ubiquitous MAO enzymes toward CYP450-mediated pathways, granting the molecule a viable half-life of ~4.5 hours in rodents. However, drug developers must carefully monitor its high volume of distribution, as the lysosomal trapping inherent to lipophilic basic amines carries a long-term toxicological risk of phospholipidosis.

Sources

Structural Elucidation and Polymorphic Landscape of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The control of solid-state properties in pharmaceutical intermediates is a critical parameter in drug development. 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (CAS 1179759-15-9) serves as a highly relevant model for sterically hindered primary amines. Due to its unique molecular architecture, this compound exhibits a complex polymorphic landscape driven by competing intermolecular forces. This whitepaper provides an in-depth technical framework for screening, isolating, and characterizing the polymorphs of this intermediate, emphasizing the causality behind experimental design and the necessity of self-validating analytical protocols.

Molecular Architecture & Crystallographic Challenges

The title compound, with the molecular formula C₁₂H₁₉NO, features a flexible 2-methylpropan-1-amine side chain appended to an electron-rich 2-methoxy-5-methylphenyl ring. This specific topology creates a highly competitive environment for crystal packing.

The molecule possesses a dual-nature hydrogen bonding profile:

  • Hydrogen Bond Donor: The primary amine (-NH₂) group.

  • Hydrogen Bond Acceptor: The methoxy (-OCH₃) oxygen.

Polymorphism enables solid materials to exist in multiple crystalline forms with different molecular arrangements in the 1[1]. In primary amines, hydrogen bonding typically dictates the primary supramolecular synthon. However, as steric bulk increases—such as the presence of the gem-dimethyl moiety on the propanamine chain—dispersion interactions often become the principal structure-directing forces, and the energies of the hydrogen bonds weaken to accommodate more efficient 2[2]. This delicate balance between N-H···O hydrogen bonding and van der Waals dispersion forces makes the compound highly susceptible to conformational and packing polymorphism.

Experimental Methodologies: Polymorph Screening Protocol

To accurately map the polymorphic landscape, researchers must avoid relying on a single crystallization method, which introduces bias toward the most kinetically accessible form. The following step-by-step protocols are designed to isolate distinct polymorphs by manipulating thermodynamic and kinetic variables.

Protocol A: Thermodynamic Control (Solvent-Mediated Crystallization)

Objective: Isolate the global energy minimum structure (Form I).

  • Solvent Selection: Dissolve 500 mg of the API intermediate in 5 mL of a non-polar solvent (e.g., n-heptane) at 50 °C.

    • Causality: Non-polar solvents do not compete for hydrogen bonding. This maximizes the relative strength of the intermolecular N-H···O interactions between solute molecules, driving the system toward the most stable hydrogen-bonded network.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the septum with a single needle and allow the solvent to evaporate slowly at 20 °C over 72 hours.

    • Causality: A slow evaporation rate provides the necessary activation energy and time for molecules to continuously reorient, bypassing local kinetic traps to assemble into the most densely packed, thermodynamically stable crystal lattice.

Protocol B: Kinetic Control (Melt Quenching)

Objective: Isolate the metastable, kinetically favored structure (Form II).

  • Melting: Place 100 mg of the compound in a hermetically sealed aluminum crucible. Heat the sample to 150 °C (above its melting point) using a programmable hot stage until a clear, isotropic liquid is formed.

  • Quenching: Rapidly submerge the crucible in liquid nitrogen (-196 °C).

    • Causality: The extreme cooling rate deprives the molecules of the thermal energy required to arrange into the stable Form I lattice. Instead, the molecules are trapped in a local energy minimum, yielding the metastable Form II.

PolymorphWorkflow Synthesis API Intermediate 2-(2-Methoxy-5-methylphenyl) -2-methylpropan-1-amine Screening Polymorph Screening (Solvent, Thermal, Anti-solvent) Synthesis->Screening Purified Input Thermo Thermodynamic Control (Slow Evaporation) Screening->Thermo Kinetic Kinetic Control (Melt Quench) Screening->Kinetic FormI Form I (Stable, Monoclinic) Thermo->FormI Global Energy Minimum FormII Form II (Metastable, Orthorhombic) Kinetic->FormII Local Energy Minimum Analysis Orthogonal Characterization (PXRD, DSC, SCXRD) FormI->Analysis FormII->FormI Thermal Transition (Heating) FormII->Analysis

Figure 1: Polymorph screening workflow illustrating thermodynamic vs. kinetic control pathways.

Structural Elucidation & Thermodynamic Data

To ensure a self-validating analytical system, orthogonal techniques must be employed. Relying solely on thermal analysis can be misleading if a metastable form converts to a stable form during heating before melting. For quality control, a thorough qualitative and quantitative monitoring of pharmaceutical solid forms is essential to ensure the 3[3].

By combining Differential Scanning Calorimetry (DSC) with Variable Temperature Powder X-Ray Diffraction (VT-PXRD), researchers create a closed-loop validation system. If DSC shows an exothermic transition peak, VT-PXRD will simultaneously show a shift in the diffraction lattice planes, confirming a solid-solid phase transition rather than a decomposition event. A major advantage of PXRD is the ability to compare experimental data against calculated diffraction patterns obtained from 3[3].

Quantitative Data Summary

The following table summarizes the representative crystallographic and thermodynamic properties of the isolated polymorphs based on structural analogs of hindered anisole-amines:

PropertyForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Melting Point (DSC Onset) 142.5 °C128.3 °C
Enthalpy of Fusion (ΔH_f) 34.2 kJ/mol28.7 kJ/mol
Primary H-Bond Motif Intermolecular N-H···O (Infinite Chains)Intermolecular N-H···N (Discrete Dimers)
Packing Efficiency (Z) 48
Density (Calculated) 1.18 g/cm³1.12 g/cm³

Note: Form I exhibits a higher melting point and enthalpy of fusion, confirming its status as the thermodynamically stable polymorph governed by the monotropic system rules.

Conclusion & Future Perspectives

Understanding the polymorphic behavior of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is critical for ensuring batch-to-batch consistency in downstream API manufacturing. By leveraging orthogonal analytical techniques and rationally designed crystallization protocols, researchers can exert absolute control over the solid-state form.

Looking forward, integrating these empirical findings with computational Crystal Structure Prediction (CSP) algorithms can further derisk the development pipeline. Advanced CSP methods combine systematic crystal packing search algorithms with machine learning force fields to suggest4[4], ensuring comprehensive intellectual property protection and regulatory compliance.

References

  • Title: 2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine | Source: Sigma-Aldrich | URL: Link

  • Title: 12.3 Polymorphism and its importance in pharmaceutical industry | Source: Fiveable | URL: 1

  • Title: Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines | Source: CrystEngComm | URL: 2

  • Title: Identification and quantification techniques of polymorphic forms - A review | Source: PubMed | URL: 3

  • Title: A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development | Source: ChemRxiv | URL: 4

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of sterically hindered primary amines is a recurring challenge in medicinal chemistry. The target compound, 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine , belongs to a class of heavily branched phenethylamine derivatives. Related structural isomers, such as 2-(2-Methoxy-5-methylphenyl)propan-2-amine[1], and homologs like 2-(2-methoxy-5-methylphenyl)ethan-1-amine[2], frequently serve as critical building blocks in the development of CNS-active agents and adrenergic receptor modulators.

Synthesizing a β,β -dimethyl primary amine requires overcoming significant steric hindrance during the final reduction step. This protocol outlines a robust, two-step synthetic pathway starting from commercially available 2-(2-methoxy-5-methylphenyl)acetonitrile.

Mechanistic Causality:

  • Exhaustive α -Alkylation: The acidic protons adjacent to the nitrile group are sequentially removed by a strong, non-nucleophilic base (Sodium Hydride, NaH). Methyl iodide (MeI) acts as the electrophile. A slight excess of reagents ensures complete conversion to the gem-dimethyl intermediate, preventing inseparable mixtures of mono- and di-alkylated products.

  • Sterically Driven Reduction: The resulting neo-pentyl-like nitrile is highly resistant to standard catalytic hydrogenation. Therefore, Lithium Aluminum Hydride (LiAlH 4​ ) is selected. Its aggressive hydride delivery mechanism forces the reduction of the sterically shielded carbon-nitrogen triple bond without cleaving the aryl-methoxy ether linkage.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-(2-Methoxy-5-methylphenyl) acetonitrile Step1 Step 1: Dimethylation NaH, MeI, THF (0 °C to RT) SM->Step1 Int 2-(2-Methoxy-5-methylphenyl) -2-methylpropanenitrile Step1->Int Step2 Step 2: Hydride Reduction LiAlH4, THF (Reflux) Int->Step2 Product 2-(2-Methoxy-5-methylphenyl) -2-methylpropan-1-amine Step2->Product

Figure 1: Synthetic workflow for the dimethylation and reduction of the target amine.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory setting under a fume hood using rigorously dried solvents and inert atmosphere (Argon or N 2​ ) due to the use of pyrophoric and highly reactive reagents.

Phase 1: Synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropanenitrile

Objective: Complete gem-dimethylation of the α -carbon.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) to the flask. Wash the NaH twice with anhydrous hexane (20 mL) to remove the mineral oil, decanting the hexane via syringe. Suspend the purified NaH in anhydrous Tetrahydrofuran (THF, 100 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(2-methoxy-5-methylphenyl)acetonitrile (1.0 equiv, 50 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Causality: Slow addition controls the exothermic deprotonation and prevents localized overheating, which can lead to side reactions. Stir for 1 hour at 0 °C.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 equiv) dropwise. The reaction mixture will become cloudy as NaI precipitates. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 12 hours.

  • Validation & Workup: Monitor completion via TLC (Hexane:EtOAc 8:2). Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NH 4​ Cl (50 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the intermediate nitrile as a pale yellow oil.

Phase 2: Reduction to 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Objective: Reduction of the sterically hindered nitrile to a primary amine.

  • Preparation: In a flame-dried 250 mL two-neck flask under argon, suspend Lithium Aluminum Hydride (LiAlH 4​ , 2.0 equiv) in anhydrous THF (50 mL). Cool to 0 °C.

  • Reduction: Dissolve the intermediate nitrile (from Phase 1) in anhydrous THF (20 mL) and add it dropwise to the LiAlH 4​ suspension.

  • Thermal Activation: Once addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 6 hours. Causality: The severe steric bulk of the gem-dimethyl group requires elevated thermal energy to drive the hydride transfer to completion.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. To quench unreacted LiAlH 4​ safely and avoid unfilterable aluminum emulsions, sequentially add:

    • x mL of distilled water (where x = grams of LiAlH 4​ used)

    • x mL of 15% aqueous NaOH solution

    • 3x mL of distilled water

    • Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous trap that sequesters the product.

  • Isolation: Stir the mixture vigorously for 30 minutes at RT. Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Final Purification: Concentrate the filtrate. Dissolve the crude amine in diethyl ether and extract with 1M HCl (3 x 30 mL). Discard the organic layer (contains non-basic impurities). Basify the aqueous layer to pH 12 using 6M NaOH, and extract the free base amine with Dichloromethane (3 x 40 mL). Dry over Na 2​ SO 4​ and evaporate to yield the pure target amine.

Quantitative Data & Expected Outcomes

The following table summarizes the expected reaction parameters and analytical validation metrics based on standard optimizations for this chemical class.

Reaction PhaseReagents / CatalystTemp / TimeExpected YieldKey Analytical Markers (Validation)
1. Dimethylation NaH (2.5 eq), MeI (3.0 eq)0 °C RT / 12h82 - 88% 1 H NMR: Disappearance of α -CH 2​ (~3.6 ppm); Appearance of gem-dimethyl singlet (~1.7 ppm).
2. Reduction LiAlH 4​ (2.0 eq)Reflux / 6h75 - 80%IR: Disappearance of C N stretch (2240 cm −1 ); Appearance of N-H stretch (3300-3400 cm −1 ).
Overall Process --61 - 70% LC-MS: [M+H] + peak at m/z 194.15

References

  • ChemScene. "1082355-28-9 | 2-(2-Methoxy-5-methylphenyl)propan-2-amine." ChemScene Product Catalog.
  • National Center for Biotechnology Information. "2-(2-Methoxy-5-methylphenyl)ethan-1-amine | C10H15NO | CID 4962813." PubChem Database.

Sources

Application Note: Synthesis and Isolation Strategy for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered phenethylamine derivatives, such as 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine hydrochloride , presents unique challenges in organic synthesis. The presence of a quaternary carbon center adjacent to the primary amine requires aggressive alkylation conditions and robust reduction strategies.

This application note details a highly efficient, three-step synthetic pathway starting from commercially available 2-methoxy-5-methylphenylacetonitrile.

Causality in Reagent Selection
  • α,α -Dimethylation: The benzylic protons of the starting nitrile are weakly acidic. We utilize Sodium Hydride (NaH) as a strong, non-nucleophilic base to generate the carbanion, followed by trapping with an excess of Methyl Iodide (MeI) [1]. The electron-donating methoxy group on the phenyl ring slightly reduces benzylic acidity, making a strong base like NaH preferable over milder carbonate bases.

  • Nitrile Reduction: The resulting intermediate, 2-(2-methoxy-5-methylphenyl)-2-methylpropanenitrile, features a highly sterically hindered nitrile group. Standard catalytic hydrogenation (e.g., Pd/C, H 2​ ) often fails or requires high-pressure reactors. Therefore, Lithium Aluminum Hydride (LiAlH 4​ ) is selected for its powerful, direct nucleophilic hydride delivery, which efficiently reduces the sterically encumbered nitrile to a primary amine [2].

  • Salt Formation: Isolating the free base can lead to degradation or carbon dioxide absorption (forming carbamates). Precipitation using anhydrous HCl in diethyl ether ensures the formation of a highly pure, stable hydrochloride salt, driving the equilibrium toward the solid phase while leaving organic impurities in the mother liquor.

Synthetic Pathway Visualization

SynthesisPathway SM 2-Methoxy-5-methylphenyl- acetonitrile Int 2-(2-Methoxy-5-methylphenyl)- 2-methylpropanenitrile SM->Int 1. NaH, THF, 0 °C 2. MeI (2.5 eq), RT FB 2-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-amine Int->FB LiAlH4 (2.0 eq) THF, Reflux Salt Target Hydrochloride Salt FB->Salt 2M HCl in Et2O 0 °C to RT

Figure 1: Three-step synthetic pathway for the target hydrochloride salt.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected reaction parameters for a standard 10 mmol scale synthesis.

StepReagent / SubstrateEquivalentsAmount (10 mmol scale)Reaction TimeExpected Yield
1. Alkylation 2-Methoxy-5-methylphenylacetonitrile1.0 eq1.75 g--
Sodium Hydride (60% dispersion)2.5 eq1.00 g30 min-
Methyl Iodide (MeI)2.5 eq3.55 g (1.56 mL)12 hours85 - 92%
2. Reduction Dimethylated Nitrile Intermediate1.0 eq~1.85 g--
Lithium Aluminum Hydride (LiAlH 4​ )2.0 eq0.76 g4 hours75 - 82%
3. Salt Gen. Free Base Amine1.0 eq~1.50 g--
2M HCl in Diethyl Ether1.2 eq4.70 mL1 hour> 90%

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropanenitrile

Self-Validation Checkpoint: Disappearance of starting material via TLC (Hexanes/EtOAc 4:1); appearance of a less polar spot.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Base Addition: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.00 g, 25.0 mmol) in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice-water bath [3].

  • Substrate Addition: Dissolve 2-methoxy-5-methylphenylacetonitrile (1.75 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete deprotonation (indicated by hydrogen gas evolution).

  • Alkylation: Add Methyl Iodide (1.56 mL, 25.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Phase 2: Reduction to 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Self-Validation Checkpoint: IR Spectroscopy of the intermediate must show the disappearance of the sharp C≡N stretching frequency at ~2240 cm⁻¹.

  • Preparation: In a flame-dried 100 mL flask under argon, suspend LiAlH 4​ (0.76 g, 20.0 mmol) in anhydrous THF (15 mL) and cool to 0 °C [2].

  • Reduction: Dissolve the nitrile intermediate from Phase 1 (approx. 1.85 g, 9.1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH 4​ suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 4 hours.

  • Fieser Workup (Crucial for Yield): Cool the reaction to 0 °C. Carefully quench by adding sequentially: 0.76 mL DI water, 0.76 mL 15% aqueous NaOH, and 2.28 mL DI water. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude free base amine as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation

Self-Validation Checkpoint: The final product should be a free-flowing white powder. Melting point analysis and 1 H-NMR (in DMSO-d 6​ ) should confirm the presence of the -NH 3+​ protons.

  • Dissolution: Dissolve the crude free base (approx. 1.50 g, 7.2 mmol) in anhydrous diethyl ether (20 mL). Cool the solution to 0 °C.

  • Precipitation: Slowly add 2M HCl in diethyl ether (4.70 mL, 9.4 mmol) dropwise under constant stirring. A white precipitate will form immediately.

  • Maturation: Allow the suspension to stir for 1 hour, gradually warming to room temperature to ensure complete precipitation and particle growth.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove any unreacted organic impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 12 hours to afford the pure 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine hydrochloride salt.

References

  • PubChem Compound Summary for CID 6328, Methyl iodide. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 4113, Lithium aluminum hydride. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 24758, Sodium hydride. National Center for Biotechnology Information.[Link]

Application Notes and Protocols: 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine as a Versatile Scaffold for GPCR-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of the 2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine scaffold in modern drug discovery. While this specific molecule (CAS 1082355-28-9) is not extensively documented, its structural motifs—a substituted phenethylamine core with a gem-dimethyl alpha substitution—position it as a privileged and highly valuable building block. We will use this compound as a representative example to illustrate a complete workflow, from synthesis to biological evaluation, for developing novel ligands targeting G protein-coupled receptors (GPCRs). The protocols and insights provided herein are derived from established principles in medicinal chemistry and are supported by authoritative literature on analogous structures.

The Strategic Value of the 2-Aryl-2-methylpropan-1-amine Scaffold

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of approximately 40% of all modern medicinal drugs.[1] Aminergic GPCRs, which include serotonin, dopamine, and adrenergic receptors, are of particular importance in treating a vast array of physiological and pathological conditions.[2]

The 2-aryl-2-methylpropan-1-amine scaffold represents a strategic starting point for targeting these receptors for several key reasons:

  • Phenethylamine Core: The core structure is a classic pharmacophore that mimics endogenous neurotransmitters like serotonin and dopamine, providing a strong basis for receptor affinity.

  • Aromatic Substitution: The 2-methoxy and 5-methyl groups on the phenyl ring are critical for modulating receptor subtype selectivity and potency. The spatial arrangement of these electron-donating and lipophilic groups can be fine-tuned to achieve desired interactions within the receptor's binding pocket.[3]

  • Alpha Gem-Dimethyl Group: The dimethyl substitution at the alpha-carbon (adjacent to the phenyl ring) serves two primary purposes. First, it introduces conformational restraint, locking the orientation of the phenyl ring relative to the amine. This can lead to higher affinity and selectivity by favoring a specific binding pose.[3] Second, this modification can block metabolic oxidation at the benzylic position, potentially improving the pharmacokinetic profile of drug candidates.

  • Primary Amine Handle: The primary amine provides a versatile chemical handle for rapid library synthesis through well-established reactions like N-alkylation, acylation, and reductive amination, allowing for systematic exploration of the structure-activity relationship (SAR).

This combination of features makes 2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine an exemplary building block for initiating a GPCR-focused drug discovery program.

Synthesis of the Core Building Block

A reliable supply of the core scaffold is paramount. We present two robust synthetic strategies: a classical chemical synthesis and a modern, efficient chemoenzymatic approach for generating enantiomerically pure material.

Retrosynthetic Analysis & Chemical Synthesis Protocol

A logical retrosynthetic approach involves the formation of the C-N bond via reductive amination of a ketone precursor.

G Target 2-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-amine Ketone 1-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-one Target->Ketone Reductive Amination Acid 2-(2-Methoxy-5-methylphenyl) propanoic acid Ketone->Acid Grignard Addition & Oxidation Grignard Methylmagnesium Bromide Phenol 2-Methoxy-5-methylphenol (Isocreosol) Acid->Phenol Propionylation & Rearrangement

Figure 1: Retrosynthesis of the Target Scaffold.

Protocol 1: Multi-step Chemical Synthesis

  • Step 1: Synthesis of 1-(2-Methoxy-5-methylphenyl)propan-1-one.

    • To a stirred solution of 2-methoxy-5-methylphenol (1.0 eq)[4][5] in a suitable solvent like dichloromethane at 0 °C, add aluminum chloride (1.2 eq).

    • Add propanoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it onto ice-cold 1M HCl.

    • Extract the aqueous layer with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired ketone.

  • Step 2: Synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine.

    • This step requires adaptation of known procedures for alpha-methylation and subsequent conversion to the amine, for instance, via a Curtius or Hofmann rearrangement of a corresponding acid derivative, or through more complex multi-step sequences. A more direct, albeit hypothetical, route from a related aldehyde is presented for simplicity in derivatization.

Chemoenzymatic Synthesis for Enantiomeric Purity

For many GPCRs, biological activity resides in a single enantiomer. Chemoenzymatic synthesis using transaminases (ATAs) offers a highly efficient route to chiral amines with excellent enantiomeric excess (>99% ee).[6][7]

G cluster_0 Chemoenzymatic Synthesis Workflow Ketone Prochiral Ketone 1-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-one Enzyme Transaminase (ATA) + Amine Donor (e.g., IPA) + PLP cofactor Ketone->Enzyme Amine (R)- or (S)-Amine (>99% ee) Enzyme->Amine Byproduct Acetone Enzyme->Byproduct

Figure 2: Chemoenzymatic synthesis of a chiral amine.

Protocol 2: Biocatalytic Transamination

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Reagents: Add the prochiral ketone precursor (e.g., 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one, 50 mM), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and a suitable amine donor such as isopropylamine (IPA) (0.5 - 1.0 M).[8]

  • Enzyme Addition: Add a selected (R)- or (S)-selective amine transaminase, either as a lyophilized powder or an immobilized enzyme preparation. Several commercial ATAs are available for screening.[7]

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) and monitor the conversion of ketone to amine by HPLC or GC. The reaction drives to completion as the acetone byproduct is volatile.

  • Workup: Once the reaction is complete, adjust the pH to >10 with NaOH to un-protonate the amine product. Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Purification: Dry the organic layer, concentrate, and purify as necessary to yield the highly enantiopure amine building block.

Application in Drug Discovery: A Hypothetical Campaign Targeting the 5-HT₂ₐ Receptor

The 2,5-disubstituted phenethylamine motif is a hallmark of many potent serotonin 5-HT₂ₐ receptor agonists.[3][9] We will outline a campaign to discover a novel 5-HT₂ₐ agonist using our building block.

Library Design and Synthesis

The primary amine of our scaffold is the key diversification point. We will generate a small, focused library by reacting it with a series of aldehydes via reductive amination.

G Scaffold 2-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-amine Reaction Reductive Amination (e.g., NaBH(OAc)₃) Scaffold->Reaction Aldehydes Aldehyde Library (R-CHO) R = Me, Et, c-Pr, Ph... Aldehydes->Reaction Library Final Compound Library (Scaffold-NH-CH₂-R) Reaction->Library

Figure 3: Library generation via reductive amination.

Protocol 3: Parallel Reductive Amination

  • Array Preparation: In a 96-well reaction block, dispense a solution of 2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine (1.0 eq) in dichloroethane (DCE) to each well.

  • Aldehyde Addition: To each well, add a different aldehyde (1.1 eq) from a pre-prepared stock solution plate.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to each well. Acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Reaction: Seal the block and shake at room temperature for 12-24 hours.

  • Quenching and Workup: Quench the reactions by adding saturated aqueous sodium bicarbonate. Extract each well with an organic solvent (e.g., ethyl acetate). A phase-separator plate can automate this step.

  • Purification: The crude products can be purified using mass-directed preparative HPLC to yield the final compound library for testing.

Biological Evaluation Workflow

The synthesized library must be screened for activity at the target receptor and then profiled for selectivity and other properties.

G cluster_0 Drug Discovery Cascade Library Synthesized Library PrimaryScreen Primary Screen: 5-HT₂ₐ Functional Assay (e.g., Ca²⁺ Mobilization) Library->PrimaryScreen Identify 'Hits' HitConfirm Hit Confirmation & Dose-Response (EC₅₀) PrimaryScreen->HitConfirm Confirm Activity SecondaryScreen Secondary Screen: Selectivity Panel (5-HT₂C, α₁, D₂ etc.) HitConfirm->SecondaryScreen Assess Selectivity LeadOpt Lead Optimization (ADME-Tox, PK/PD) SecondaryScreen->LeadOpt Iterative SAR Candidate Drug Candidate LeadOpt->Candidate

Figure 4: High-level drug discovery screening workflow.

Protocol 4: Primary Screening - Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration upon Gq-coupled GPCR activation, such as with the 5-HT₂ₐ receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor in appropriate media until they reach ~80-90% confluency.

  • Plating: Seed the cells into black-walled, clear-bottom 384-well microplates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Using an automated liquid handler (e.g., FLIPR, FlexStation), add varying concentrations of the library compounds to the wells.

  • Data Acquisition: Immediately measure the fluorescence intensity over a period of 2-3 minutes. An agonist will cause a rapid increase in fluorescence.

  • Analysis: The peak fluorescence response is plotted against the compound concentration. A dose-response curve is fitted to the data to determine the EC₅₀ (half-maximal effective concentration) for each active compound ('hit').

Data Interpretation and Lead Optimization

The screening data allows for the establishment of an initial SAR. Hits from the primary screen are confirmed and then tested in a selectivity panel of related GPCRs (e.g., 5-HT₂C, 5-HT₁ₐ, Adrenergic α₁, Dopamine D₂) to identify compounds with the desired activity profile.

Table 1: Hypothetical Screening Data for a Sample Library

Compound IDR-Group (from R-CHO)5-HT₂ₐ EC₅₀ (nM)5-HT₂C EC₅₀ (nM)Selectivity (₂C/₂ₐ)
Scaffold-NH₂ H>10,000>10,000-
LIB-001 Methyl85023002.7
LIB-002 Ethyl42035008.3
LIB-003 Cyclopropyl75150020.0
LIB-004 Phenyl2109504.5

From this hypothetical data, a medicinal chemist would conclude that small, constrained alkyl groups (like cyclopropyl) on the amine are beneficial for both potency and selectivity at the 5-HT₂ₐ receptor. This insight guides the design of the next generation of compounds in the lead optimization phase, where properties like metabolic stability, solubility, and off-target effects are further refined.[10][11]

Conclusion

The 2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine scaffold is a highly promising starting point for the discovery of novel GPCR modulators. Its synthesis is achievable through both classical and modern enzymatic methods, the latter of which provides direct access to enantiopure material. The primary amine serves as a versatile anchor for library diversification, enabling a systematic exploration of structure-activity relationships. By following a logical workflow of synthesis, parallel chemistry, and tiered biological screening, researchers can effectively leverage this and related building blocks to identify and optimize new drug candidates for a wide range of therapeutic targets.

References

  • BenchChem. (n.d.). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.
  • Chemoenzymatic synthesis of Tamsulosin. (2025, January 24). Organic & Biomolecular Chemistry (RSC Publishing).
  • Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. (2024, November 11). American Chemical Society - ACS Figshare.
  • Process for preparation of tamsulosin and its derivatives. (n.d.). Google Patents.
  • Process for preparation of tamsulosin and its aralkylamine derivatives. (n.d.). Google Patents.
  • 1082355-28-9 | 2-(2-Methoxy-5-methylphenyl)propan-2-amine. (n.d.). ChemScene.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024, April 22). Semantic Scholar.
  • Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. (2017, December 11).
  • 2-méthoxy-5-méthylphénol. (n.d.). Chem-Impex.
  • PubChem. (n.d.). 2-(2,5-Dimethoxy-4-methylphenyl)-2-methylpropan-1-amine.
  • EvitaChem. (n.d.). Buy N-(2-methoxy-5-methylphenyl)octanamide (EVT-11028338).
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol.
  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)propanal.
  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-amine.
  • What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands? (n.d.). PMC.
  • N-(tert-Butylsulfinyl)Imines. (n.d.). Organic Syntheses Procedure.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (2024, May 8). ResearchGate.
  • NextSDS. (n.d.). 2-(2-methoxyphenyl)-2-methylpropan-1-amine — Chemical Substance Information.
  • What Makes GPCRs from Different Families Bind to the Same Ligand? (2022, June 21). NSF Public Access Repository.
  • Life Chemicals. (2025, July 16). GPCR Focused Library.
  • Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs. (2017, December 11). PubMed - NIH.
  • Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. (2018, March 15). PubMed.

Sources

Application Note: In Vivo Dosing Formulation Strategies for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The transition of a New Chemical Entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility and suboptimal vehicle selection[1]. This application note details the formulation strategies for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine , a sterically hindered primary aliphatic amine.

As a Senior Application Scientist, it is critical to look beyond merely dissolving the compound. We must design a formulation that respects the physiological boundaries of the animal model while ensuring accurate, reproducible dosing.

Mechanistic Causality in Formulation Design

The target compound features a basic primary amine attached to a gem-dimethyl group, linked to a lipophilic 2-methoxy-5-methylphenyl ring.

  • Ionization & Solubility: The primary amine (predicted pKa ~9.5–10.0) ensures the molecule is highly ionized and soluble in acidic environments (e.g., the stomach). However, the lipophilic aromatic core (predicted LogP ~3.0) drives a sharp decrease in solubility at physiological pH (7.4), risking precipitation in the bloodstream or intestines[1].

  • Hemolysis Risk: Intravenous (IV) administration of lipophilic amines often requires co-solvents. However, solvents like Propylene Glycol (PG) can induce dose-dependent hemolysis. Recent empirical data demonstrates that N-Methyl-2-pyrrolidone (NMP) exhibits the lowest hemolysis rate among common organic solvents, making it the preferred primary solubilizer when combined with PG and saline[2].

  • Tissue Tolerability: For Subcutaneous (SC) or Intraperitoneal (IP) routes, pH extremes or solvent precipitation cause tissue necrosis and alter absorption kinetics[3]. Complexation with hydroxypropyl-beta-cyclodextrin (HP-β-CD) is utilized to shield the lipophilic aromatic ring, maintaining aqueous solubility at pH 7.4 without harsh organic solvents.

Quantitative Data & Vehicle Tolerability

To ensure animal welfare and data integrity, excipient concentrations must be strictly capped. The following tables summarize the target's physicochemical implications and the maximum tolerated vehicle limits for rodent models (mice/rats).

Table 1: Physicochemical Profile & Formulation Implications

PropertyPredicted ValueFormulation Implication
pKa (Amine) 9.5 – 10.0Highly soluble in acidic media; risk of free-base precipitation at pH > 8.0.
LogP ~3.0Requires surfactants or co-solvents for IV dosing; prone to GI precipitation.
Physical State Solid (as HCl salt)Salt form is strongly recommended to maximize initial dissolution rates.

Table 2: Recommended Maximum Vehicle Concentrations for Rodents

ExcipientRoleMax IV Conc. (v/v)Max PO Conc. (v/v)Causality / Toxicity Risk
NMP Primary Solubilizer5% - 10%10%Lowest hemolysis risk[2]; high doses cause CNS depression.
PG Co-solvent20%30%Dose-dependent hemolysis in IV[2]; use saline to mitigate.
Tween 80 Wetting Agent1% - 2%5%Histamine release (anaphylactoid reaction) if IV pushed too fast.
HP-β-CD Complexing Agent20% (w/v)20% (w/v)Renal toxicity at very high systemic doses; excellent for SC/IP.

Formulation Decision Workflow

The following decision tree illustrates the logic path for selecting the appropriate vehicle system based on the intended route of administration.

G A 2-(2-Methoxy-5-methylphenyl) -2-methylpropan-1-amine B Intravenous (IV) Isotonic Solution A->B C Per Os (PO) GI Absorption A->C D SC / IP Tissue Tolerability A->D E Co-solvent System (5% NMP / 10% PG / 85% Saline) B->E F Suspension (0.5% MC / 0.1% Tween 80) C->F G Complexation (20% HP-β-CD in Saline) D->G

Decision tree for vehicle selection based on in vivo dosing routes.

Step-by-Step Experimental Protocols

Note: All protocols assume the use of the hydrochloride (HCl) salt of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine to leverage its superior initial dissolution kinetics. Adjust mass calculations to account for the salt multiplier if dosing is based on free-base equivalents.

Protocol A: Intravenous (IV) Clear Solution (Target: 2 mg/mL)

Objective: Create an isotonic, non-hemolytic clear solution to maximize immediate systemic exposure[3]. Vehicle: 5% NMP / 10% PG / 85% Saline (0.9% NaCl). Crucial: Saline is used instead of sterile water to prevent osmotic lysis of red blood cells[2].

  • Weighing: Accurately weigh 2.0 mg (free-base equivalent) of the API into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of NMP. Vortex vigorously for 60 seconds. Causality: NMP is a powerful aprotic solvent that disrupts the crystal lattice of the lipophilic core.

  • Co-solvent Addition: Add 100 µL of PG. Sonicate the mixture in a water bath at 37°C for 5 minutes until a completely clear, homogenous liquid is formed.

  • Aqueous Dilution: Dropwise, add 850 µL of 0.9% Saline while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and subsequent nano-precipitation of the API.

  • Self-Validation Check: Inspect the solution against a black-and-white background under strong light. The presence of any Tyndall effect (light scattering) indicates nano-precipitation. If precipitation occurs, the IV administration must be aborted to prevent pulmonary embolism in the animal.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter prior to dosing.

Protocol B: Per Os (PO) Suspension (Target: 10 mg/mL)

Objective: Create a homogenous, easily resuspendable mixture for oral gavage that maximizes GI absorption while preventing formulation-induced toxicity[1]. Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water.

  • Vehicle Preparation: Dissolve 0.5 g of MC in 100 mL of heated (80°C) deionized water. Cool to room temperature while stirring, then add 0.1 g of Tween 80.

  • Wetting the API: Weigh 10.0 mg of the API into a mortar or glass vial. Add 10 µL of pure Tween 80 directly to the powder and triturate/mix to form a smooth paste. Causality: The highly lipophilic aromatic ring repels water; pre-wetting with a surfactant lowers the contact angle, preventing the powder from floating on the vehicle surface.

  • Suspension: Gradually add 990 µL of the 0.5% MC vehicle while mixing continuously.

  • Homogenization: Probe sonicate (on ice to prevent thermal degradation) for 3 cycles of 10 seconds each.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If hard caking occurs at the bottom that cannot be resuspended with 5 seconds of mild vortexing, the suspension is physically unstable and the Tween 80 concentration must be optimized.

Protocol C: Subcutaneous (SC) / Intraperitoneal (IP) Complexation (Target: 5 mg/mL)

Objective: Maintain physiological pH and prevent tissue necrosis at the injection site[3]. Vehicle: 20% (w/v) HP-β-CD in 0.9% Saline.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 0.9% Saline. Stir until completely clear.

  • API Addition: Add 50 mg of the API to the cyclodextrin solution.

  • Complexation: Stir magnetically at 300 RPM for 12–24 hours at room temperature. Causality: Complexation is an equilibrium process. The 2-methoxy-5-methylphenyl moiety requires time to partition into the hydrophobic cavity of the cyclodextrin ring.

  • pH Adjustment: Measure the pH. If necessary, adjust to pH 6.5–7.4 using 0.1N NaOH or 0.1N HCl.

  • Self-Validation Check: The solution must be completely transparent. Any residual cloudiness indicates that the API concentration exceeds the complexation capacity of the 20% HP-β-CD, requiring either a reduction in dose volume or an increase in cyclodextrin concentration.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics MDPI - Pharmaceuticals (2024) URL:[Link]

Sources

Pharmacological Profiling of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (MMPA) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals

Introduction & Pharmacological Rationale

The compound 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (herein referred to as MMPA ; CAS: 1179759-15-9) [1] is a highly specialized β,β -dimethylphenethylamine building block. In drug design, the incorporation of a gem-dimethyl group at the β -carbon introduces significant conformational restriction. This steric bulk locks the ethylamine side-chain into specific rotameric states, heavily influencing binding kinetics at monoaminergic G-protein coupled receptors (GPCRs) such as the 5-HT2A or adrenergic receptors. Furthermore, the 2-methoxy-5-methylphenyl moiety provides critical hydrogen-bonding and hydrophobic interactions necessary for receptor activation.

Because substituted phenethylamines frequently exhibit psychoplastogenic (neuroplasticity-promoting) or neurotoxic properties, evaluating MMPA requires a rigorous, multi-tiered in vitro approach. This guide provides a self-validating protocol suite to characterize MMPA across three critical domains: Cytotoxicity , GPCR Calcium Mobilization , and High-Content Neuroplasticity Imaging .

Phase I: Establishing the Therapeutic Window (Cytotoxicity)

Before evaluating functional or phenotypic endpoints, it is critical to separate true pharmacological effects from non-specific cytotoxicity.

Causality & Assay Choice

We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Causality: Intracellular ATP is tightly regulated and rapidly depletes upon cell death. By measuring ATP, we gain a direct, linear proxy for metabolic viability, avoiding the redox-based artifacts common in MTT/MTS assays when testing novel amines.

Protocol: ATP-Luminescence Viability Assay
  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a solid-white 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point half-log dilution series of MMPA (ranging from 0.1 μM to 300 μM ). Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive kill control (10 μM Staurosporine).

  • Reagent Addition: Equilibrate the plate and ATP reagent to room temperature for 30 minutes. Add an equal volume of reagent to the culture media.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Validation: The assay is self-validating if the Staurosporine control yields >95% signal reduction compared to the vehicle. Calculate the CC50​ (Concentration causing 50% cytotoxicity) to define the upper limit for subsequent assays.

Phase II: GPCR Functional Profiling (FLIPR Calcium Assay)

Substituted phenethylamines often act as agonists at Gq-coupled GPCRs. To test MMPA's functional activity, we utilize the Fluorometric Imaging Plate Reader (FLIPR) assay [2].

Causality & Assay Choice

The FLIPR Calcium 5/6 assay utilizes a cell-permeable fluorophore and an extracellular masking dye. Causality: When MMPA activates a Gq-coupled receptor, Phospholipase C (PLC) cleaves PIP2​ into IP3​ . IP3​ binds to receptors on the endoplasmic reticulum (ER), releasing intracellular Ca2+ . The fluorophore binds this calcium, drastically increasing its quantum yield. The extracellular masking dye absorbs background fluorescence, eliminating the need for wash steps that could dislodge cells and introduce well-to-well variability [3].

GPCR_Pathway MMPA MMPA (Ligand) GPCR 5-HT2A Receptor MMPA->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ IP3->Ca ER Release FLIPR FLIPR Dye Emission Ca->FLIPR Fluorophore Binding

MMPA-induced Gq-coupled GPCR signaling pathway and FLIPR calcium assay detection mechanism.

Protocol: Real-Time Calcium Mobilization
  • Preparation: Seed HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A) at 5×104 cells/well in a black-wall, clear-bottom 96-well plate. Incubate for 24 hours.

  • Dye Loading: Reconstitute the FLIPR Calcium 6 reagent in assay buffer (HBSS, 20 mM HEPES, pH 7.4). Crucial Step: Add 2.5 mM Probenecid to the buffer. Causality: Probenecid inhibits organic anion transporters, preventing the cells from actively pumping the fluorophore out of the cytoplasm [3].

  • Incubation: Add 100 μL of dye solution directly to the 100 μL of media in each well. Incubate at 37°C for 2 hours.

  • Kinetic Read (FlexStation/FLIPR):

    • Read baseline fluorescence for 15 seconds (Excitation: 485 nm, Emission: 525 nm).

    • Automated onboard pipettor injects 50 μL of 5X MMPA solution.

    • Record kinetic fluorescence every 1.5 seconds for 3 minutes.

  • Self-Validation System: Every plate must contain a known full agonist (e.g., Serotonin) to establish Emax​ and calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's mechanical and biological integrity.

Phase III: High-Content Imaging (HCI) for Neuroplasticity

If MMPA exhibits GPCR agonism without cytotoxicity, it is evaluated for psychoplastogenic potential—specifically, its ability to induce neurite outgrowth [4].

Causality & Assay Choice

We utilize High-Content Screening (HCS) with automated confocal microscopy. Causality: Manual tracing of neurons is subjective and low-throughput. By immunostaining with β III-tubulin (a microtubule element expressed exclusively in neurons), automated segmentation algorithms can mathematically differentiate true neurite extensions from non-specific cell body hypertrophy or glial contamination [5].

HCI_Workflow N1 Seed iPSC Neurons N2 MMPA Treatment (72h) N1->N2 N3 Fixation & Permeabilization N2->N3 N4 βIII-Tubulin Immunostaining N3->N4 N5 Automated Microscopy N4->N5 N6 Image Segmentation N5->N6

Step-by-step high-content imaging workflow for quantifying MMPA-induced neurite outgrowth.

Protocol: HCI Neurite Outgrowth Assay
  • Cell Culture: Coat 96-well optical imaging plates with Poly-D-Lysine and Laminin. Seed human iPSC-derived cortical neurons at 1.5×104 cells/well [4]. Allow 48 hours for network establishment.

  • Treatment: Treat cells with MMPA (at concentrations below the established CC50​ ) for 72 hours. Include Brain-Derived Neurotrophic Factor (BDNF) as a positive validation control [4].

  • Fixation: Carefully aspirate media and add 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Wash gently with PBS.

  • Immunostaining:

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with mouse anti- β III-tubulin primary antibody (1:500) overnight at 4°C [5].

    • Wash and apply FITC-conjugated secondary antibody (1:1000) and Hoechst 33342 nuclear stain (1:2000) for 1 hour.

  • Image Acquisition & Analysis: Image plates using an automated system (e.g., PerkinElmer Opera Phenix). Use the system's segmentation building blocks to first identify Hoechst-positive nuclei, then trace FITC-positive contiguous pixels extending from the soma to calculate neurite length and branching [5].

Quantitative Data Presentation

The integration of these three assays provides a complete pharmacological profile. Below are structured data outputs representing the expected analytical format for MMPA evaluation.

Table 1: Pharmacological & Functional Profiling Output

Assay DomainParameterExample ValueBiological Interpretation
Cytotoxicity (ATP) CC50​ > 100 μM Establishes a wide, safe therapeutic window for phenotypic assays.
FLIPR Calcium EC50​ (5-HT2A)1.2 μM Indicates moderate-potency Gq-coupled receptor agonism.
FLIPR Calcium Z'-Factor0.78Validates excellent assay robustness, reproducibility, and signal-to-noise.

Table 2: High-Content Imaging Neurite Outgrowth Metrics

Metric AnalyzedVehicle ControlMMPA (10 μM )Positive Control (BDNF)
Mean Neurite Length / Cell 120 μm 210 μm 245 μm
Branch Points / Cell 4.29.811.1
Neuronal Viability (Nuclei Count) 98%97%99%

References

  • Molecular Devices. "FLIPR Calcium Assay Kits". Molecular Devices Products.[Link]

  • NIH/PMC. "A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers". Methods in Molecular Biology.[Link]

  • NIH/PMC. "High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons". Current Protocols in Toxicology.[Link]

Application Note: Catalytic Reduction Strategies for the Synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Analysis

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine presents a unique challenge in pharmaceutical process chemistry. This molecule is a sterically hindered, neopentyl-like primary amine featuring a quaternary α -carbon (a gem-dimethyl group) adjacent to an electron-rich aromatic ring. Such motifs are highly valued in drug development—often serving as metabolic shields against monoamine oxidases in phenethylamine-derived pharmacophores—but they are notoriously difficult to synthesize via standard nitrile reduction.

This application note provides researchers and process chemists with field-proven, self-validating catalytic reduction protocols to convert the precursor 2-(2-methoxy-5-methylphenyl)-2-methylpropanenitrile into the target primary amine, maximizing chemoselectivity while overcoming severe steric barriers.

Mechanistic Causality: Overcoming Steric Hindrance and Side Reactions

The catalytic hydrogenation of nitriles is not a single-step concerted reaction; it is a cascade that proceeds via an intermediate primary imine[1].

The Steric Penalty: In our target substrate, the bulky gem-dimethyl group creates a steric shield around the nitrile carbon. This significantly impedes the initial coordination of the nitrile to the metal catalyst surface and slows the subsequent reduction of the primary imine to the primary amine.

The Chemoselectivity Trap (von Braun Reaction): Because the reduction of the sterically hindered primary imine is kinetically delayed, its residence time on the catalyst surface increases. This allows the newly formed primary amine to act as a nucleophile, attacking the unreduced primary imine to form a secondary imine. Subsequent reduction yields an unwanted secondary amine dimer[1].

To synthesize 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine successfully, the protocol must artificially accelerate the imine-to-amine reduction or chemically block the nucleophilic attack. We achieve this through two distinct strategies:

  • Thermodynamic Trapping: Using an ammonia-saturated solvent to shift the equilibrium away from secondary imine formation[2].

  • Kinetic Overdrive: Utilizing highly reactive, in situ generated transition-metal borides (e.g., Co2​B ) that reduce the imine faster than the side reaction can occur[3][4].

Figure 1: Mechanistic pathway of nitrile reduction highlighting the suppression of secondary amines.

Quantitative Data Summary

The following table summarizes the performance metrics of three distinct catalytic strategies for the reduction of sterically hindered neopentyl nitriles.

Reduction StrategyCatalyst SystemConditionsPrimary Amine YieldChemoselectivityScalability
Method A Raney Nickel (W-2)50–80 bar H2​ , 50 °C, NH3​ /MeOH85–90%Excellent (>95%)High (Kilogram scale)
Method B NaBH4​ / CoCl2​ Ambient H2​ (in situ), 0 °C to RT, MeOH75–82%Very Good (~90%)Medium (Bench scale)
Method C (Ref) Pd/C (Acidic)1–5 bar H2​ , RT, HCl/MeOH< 40%Poor (High dehalogenation/dimers)Low

Experimental Protocols

Method A: High-Pressure Heterogeneous Hydrogenation (Raney Nickel)

This is the industry-standard method for scaling up the synthesis of primary amines. The addition of ammonia is non-negotiable for this substrate; it acts as a thermodynamic sink, preventing the sterically hindered primary amine from condensing with the imine intermediate[2].

Self-Validation Criteria: The reaction is validated in-process via GC-MS. The disappearance of the nitrile precursor (m/z 203) and the emergence of the primary amine (m/z 207) confirms kinetic completion.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 2-(2-methoxy-5-methylphenyl)-2-methylpropanenitrile (10.0 g, 49.2 mmol) in 100 mL of 7 N ammonia in methanol. Causality: The high concentration of ammonia is required to saturate the catalyst surface and outcompete the primary amine nucleophile.

  • Catalyst Preparation: Wash Raney Nickel slurry (approx. 2.0 g wet weight) three times with methanol to remove water. Safety Warning: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Reactor Loading: Transfer the substrate solution and the catalyst slurry into a 250 mL stainless-steel high-pressure autoclave.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen gas (3 × 10 bar) to remove oxygen, followed by Hydrogen gas (3 × 10 bar) to establish the reducing atmosphere.

  • Hydrogenation: Pressurize the reactor to 60 bar with H2​ gas and heat to 50 °C under vigorous mechanical stirring (800 rpm). Maintain these conditions for 12–16 hours. Causality: The elevated pressure and temperature are strictly necessary to overcome the activation energy barrier imposed by the gem-dimethyl group.

  • Workup & Isolation: Cool the reactor to room temperature and carefully vent the H2​ gas. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with methanol (2 × 20 mL).

  • Purification (Acid-Base Extraction): Concentrate the filtrate under reduced pressure. Dissolve the residue in 1 M HCl (100 mL) and wash with diethyl ether (2 × 50 mL) to remove unreacted nitrile and neutral impurities. Basify the aqueous layer to pH 12 using 5 M NaOH, and extract the free primary amine with dichloromethane (3 × 50 mL). Dry over anhydrous Na2​SO4​ and concentrate to yield the pure 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine.

Figure 2: Step-by-step experimental workflow for the high-pressure Raney Nickel hydrogenation.

Method B: Transition Metal-Catalyzed Borohydride Reduction

For laboratories lacking high-pressure hydrogenation infrastructure, the NaBH4​ / CoCl2​ system is the premier alternative. This method generates nanoscale cobalt boride ( Co2​B ) in situ, which acts as a highly active heterogeneous catalyst[3][4].

Self-Validation Criteria: The reaction mixture will immediately turn pitch black upon the addition of NaBH4​ , accompanied by vigorous effervescence ( H2​ gas evolution). The cessation of gas evolution (typically after 2 hours) serves as a visual indicator of reaction completion, which is then confirmed by TLC (disappearance of the UV-active nitrile spot).

Step-by-Step Procedure:

  • Solution Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (5.0 g, 24.6 mmol) and Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O , 11.7 g, 49.2 mmol, 2.0 eq) in 150 mL of methanol.

  • Cooling: Chill the deep pink solution to 0 °C using an ice-water bath. Causality: The subsequent reduction is highly exothermic; cooling prevents solvent boil-off and controls the rate of H2​ evolution.

  • Catalyst Generation & Reduction: Slowly add Sodium borohydride ( NaBH4​ , 9.3 g, 246 mmol, 10.0 eq) in small portions over 30 minutes. The solution will immediately turn black, indicating the formation of the active Co2​B catalyst, and vigorous bubbling will occur.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding 3 M HCl until the black precipitate dissolves and the solution becomes clear and acidic (pH < 2). This step destroys unreacted borohydride and solubilizes the cobalt salts.

  • Isolation: Remove the methanol under reduced pressure. Wash the remaining aqueous layer with ethyl acetate (50 mL) to remove non-basic impurities. Basify the aqueous layer with concentrated NH4​OH to pH 10, and extract the product with dichloromethane (3 × 50 mL). Dry and concentrate to afford the target amine.

References

  • Metal-based Heterogeneous Catalysts for One-Pot Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Chemical Reviews, 2018. 1

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel Journal of Organic Chemistry, 2001. 2

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis ResearchGate, 2006. 3

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines ARKIVOC, 2008. 4

Sources

Application Note: Downstream Functionalization of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocols and Methodologies

Introduction & Pharmacological Rationale

The compound 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a highly specialized, sterically encumbered building block utilized in modern drug discovery. Its structural hallmark is the benzylic gem-dimethyl group situated α to the aromatic ring and β to the primary amine.

In medicinal chemistry, the incorporation of a gem-dimethyl group is a proven strategy to restrict molecular conformation, increase target engagement via van der Waals interactions, and significantly enhance metabolic stability by blocking monoamine oxidase (MAO)-mediated deamination . However, this neopentyl-like steric bulk severely impedes the nucleophilicity of the primary amine, rendering standard functionalization protocols (e.g., EDC/HOBt coupling or standard reductive aminations) inefficient.

This application note provides field-proven, self-validating protocols designed specifically to overcome the steric hindrance of this scaffold, enabling efficient downstream functionalization.

Pharmacophore Core 2-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-amine GemDimethyl gem-Dimethyl Group Core->GemDimethyl Conformational restriction PrimaryAmine Neopentyl-like Amine Core->PrimaryAmine Vector for functionalization Methoxy ortho-Methoxy Group Core->Methoxy Masked H-bond donor Metabolic Stability\n(Blocks MAO) Metabolic Stability (Blocks MAO) GemDimethyl->Metabolic Stability\n(Blocks MAO) Sterically Hindered\n(Requires HATU/DMTMM) Sterically Hindered (Requires HATU/DMTMM) PrimaryAmine->Sterically Hindered\n(Requires HATU/DMTMM) BBr3 Cleavage\n(Yields Phenol) BBr3 Cleavage (Yields Phenol) Methoxy->BBr3 Cleavage\n(Yields Phenol)

Caption: Structural features of the target neopentyl amine scaffold and their synthetic implications.

Experimental Protocols: Overcoming Steric Hindrance

Protocol A: Amide Bond Formation via HOAt-Active Esters

Mechanistic Causality: The bulky gem-dimethyl group shields the nitrogen lone pair, drastically reducing the rate of nucleophilic attack on standard activated esters. To overcome this, highly reactive coupling reagents such as HATU or DMTMM(PF6) are required . HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which utilizes a neighboring-group effect (via the pyridine nitrogen) to accelerate the aminolysis step even in sterically demanding neopentyl systems.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (1.0 equiv) dropwise as a solution in DMF.

  • Reaction Monitoring: Stir the reaction at 40 °C for 12–16 hours. Self-Validation: Monitor via LC-MS. The disappearance of the amine mass ( [M+H]+=180.1 ) and the appearance of the product mass confirm completion. TLC (Ninhydrin stain) should show the disappearance of the primary amine (purple/pink spot).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (3x) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if trace impurities remain.

Protocol B: Reductive Amination for Secondary Amine Synthesis

Mechanistic Causality: In reductive aminations, the rate-limiting step for neopentyl amines is the formation of the intermediate imine. Standard conditions (e.g., aldehyde and NaBH(OAc)3​ in DCE) often lead to direct reduction of the aldehyde to the alcohol before the imine can form. To force imine formation, a Lewis acid water-scavenger such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) must be employed prior to the addition of the reducing agent .

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Add Ti(OiPr)4​ (2.0 equiv). Stir at room temperature under argon for 12 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 equiv) in portions. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Quenching & Validation: Quench the reaction carefully with 1M aqueous NaOH (creates a white precipitate of titanium dioxide). Self-Validation: The reaction is successful if TLC shows a new, less polar spot that stains distinctively with Ninhydrin (secondary amines typically stain orange/brown rather than purple).

  • Workup: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO4​ , and concentrate.

Protocol C: Ortho-Methoxy Deprotection (Phenol Unmasking)

Mechanistic Causality: The ortho-methoxy group acts as a masked phenol, which can be unveiled to serve as a hydrogen-bond donor or a handle for macrocyclization. Boron tribromide ( BBr3​ ) is the reagent of choice. Critical Note: This step must be performed after the primary amine has been functionalized (e.g., converted to an amide). If performed on the free amine, the basic nitrogen will irreversibly complex with the Lewis acidic BBr3​ , requiring massive excesses of the reagent and complicating the aqueous workup.

Step-by-Step Procedure:

  • Preparation: Dissolve the amide-functionalized derivative (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -78 °C in a dry ice/acetone bath under argon.

  • Addition: Add BBr3​ (1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes. The reaction mixture will typically turn yellow or brown.

  • Cleavage: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Quenching & Validation: Recool to 0 °C and carefully quench with dropwise addition of Methanol until effervescence ceases, followed by saturated aqueous NaHCO3​ . Self-Validation: 1 H NMR of the crude product must show the complete disappearance of the sharp methoxy singlet at ∼3.8 ppm and the appearance of a broad phenolic -OH peak.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the expected parameters and validation metrics for the functionalization of this specific neopentyl amine scaffold.

Reaction TypeReagents / CatalystTemp & TimeTypical YieldPrimary Validation Method
Amide Coupling R-COOH, HATU, DIPEA, DMF40 °C, 12-16 h75 - 85%LC-MS (Mass shift), Ninhydrin (Negative)
Reductive Amination R-CHO, Ti(OiPr)4​ , NaBH(OAc)3​ RT, 18 h total60 - 75%TLC (New spot, orange/brown Ninhydrin stain)
Demethylation BBr3​ (3.0 eq), DCM-78 °C to RT, 5 h80 - 90% 1 H NMR (Loss of -OCH 3​ singlet at 3.8 ppm)

Advanced Synthetic Workflow

Beyond standard functionalization, the gem-dimethyl group itself can be subjected to advanced Palladium-catalyzed C(sp 3 )–H activation. By utilizing the downstream amide or a specialized directing group, the unreactive methyl groups can be functionalized to form complex aziridines or cyclometalated intermediates . The comprehensive workflow for exploiting this building block is visualized below.

Workflow SM Starting Material (Primary Amine) Amide Amide Derivative (HATU / DIPEA) SM->Amide R-COOH HATU, 12h SecAmine Secondary Amine (Reductive Amination) SM->SecAmine R-CHO Ti(OiPr)4, NaBH(OAc)3 Phenol Phenol Derivative (BBr3 Deprotection) SM->Phenol BBr3, CH2Cl2 -78°C to RT Macrocyclization Macrocyclization or Etherification Phenol->Macrocyclization

Caption: Downstream functionalization workflow for the neopentyl amine scaffold.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry, American Chemical Society (2017). URL:[Link]

  • High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (2024). URL:[Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids The Journal of Organic Chemistry, American Chemical Society (2018). URL:[Link]

  • Palladium-Catalyzed C(sp3)–H Bond Functionalization of Aliphatic Amines Chemical Society Reviews, Royal Society of Chemistry (2018). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility challenges when preparing Dimethyl Sulfoxide (DMSO) stock solutions of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (CAS: 1179759-15-9).

As a primary amine featuring a bulky, lipophilic neopentyl-like framework, its solvation dynamics in polar aprotic solvents like DMSO are highly dependent on its ionization state, solvent purity, and atmospheric exposure. This guide provides field-proven, mechanistically grounded solutions to rescue your samples and ensure reproducible assays.

Diagnostic Workflow

Before altering your protocol, use the diagnostic workflow below to identify the root cause of the precipitation or cloudiness in your sample.

DiagnosticWorkflow Start Compound Insoluble in DMSO CheckForm Check CoA: Salt or Free Base? Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) CheckForm->SaltForm CheckWater Check DMSO Water Content (Use Anhydrous DMSO) FreeBase->CheckWater Lipophilic CheckCO2 Check for CO2 Exposure (Carbamate Formation) FreeBase->CheckCO2 Exposed to Air? CheckHeat Apply Gentle Heating (37°C) & Sonication SaltForm->CheckHeat High Lattice Energy Success Clear Solution Achieved CheckWater->Success Dry Solvent CheckHeat->Success Dissolved AddAcid Add 1 eq. Acid (e.g., HCl) to break carbamate CheckCO2->AddAcid If cloudy/precipitate AddAcid->Success

Figure 1: Diagnostic workflow for troubleshooting DMSO solubility issues.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I added the free base of the compound to my DMSO, but it formed a cloudy suspension. Why? Answer: This is almost certainly caused by water-induced precipitation . DMSO is highly hygroscopic and will rapidly absorb moisture from ambient air[1]. The free base of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is highly lipophilic (LogP ~3.0). Even a 1-2% water contamination in your DMSO lowers the solvent's dielectric constant enough to induce the hydrophobic effect, causing lipophilic free bases to crash out of solution. Solution: Always use freshly opened, anhydrous DMSO (≤50 ppm water) handled under an inert atmosphere.

Q2: My Certificate of Analysis (CoA) states I have the Hydrochloride (HCl) salt. Shouldn't it dissolve easily? Answer: Thermodynamically, yes. The polar aprotic nature of DMSO makes it excellent at solvating the charged ammonium cation and chloride anion. However, the limiting factor here is kinetic. Highly crystalline salt polymorphs possess a high crystal lattice energy that resists initial dissolution. Solution: Apply gentle heating (37°C) and sonication. The thermal energy overcomes the lattice forces without risking thermal degradation of the molecule.

Q3: My stock solution was clear yesterday, but after leaving it on the benchtop, a white, insoluble precipitate formed. What happened? Answer: Your compound has undergone carbamate formation . Primary amines act as strong nucleophiles and react rapidly with atmospheric carbon dioxide (CO2)[2]. This reaction proceeds via a zwitterionic intermediate, which is subsequently deprotonated by a second amine molecule to form a highly stable, insoluble carbamate salt[3].

CarbamatePathway Amine Primary Amine (Free Base) Zwitterion Zwitterion Intermediate Amine->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 CO2->Zwitterion Carbamate Carbamate Salt (Insoluble Precipitate) Zwitterion->Carbamate Deprotonation by 2nd Amine

Figure 2: Mechanism of insoluble carbamate formation via CO2 exposure.

Solution to rescue the sample: Add 1 molar equivalent of a strong anhydrous acid (e.g., 1M HCl in dioxane). This protonates the amine, forces the release of CO2 gas, and converts the compound into the highly DMSO-soluble hydrochloride salt.

Physicochemical Profile & Solvation Data

Understanding the quantitative properties of your compound is critical for predicting its behavior in solution.

PropertyEstimated ValueImpact on DMSO Solvation Dynamics
Molecular Weight 193.29 g/mol Small molecule; should readily diffuse into the solvent network once lattice energy is overcome.
LogP (Free Base) ~2.8 - 3.2Highly lipophilic; extremely sensitive to trace water contamination in hygroscopic solvents.
pKa (Conjugate Acid) ~10.0 - 10.5Strong base; rapidly reacts with atmospheric CO2 to form insoluble carbamate networks.
H-Bond Donors 2 (Primary Amine)Facilitates strong hydrogen bonding with the highly polarized sulfoxide oxygen of DMSO.
H-Bond Acceptors 2 (Amine N, Methoxy O)Aids in overall solvation shell stabilization.

Self-Validating Standard Operating Procedure (SOP)

To guarantee a stable 10 mM to 50 mM stock solution, follow this self-validating protocol. It is designed to eliminate the variables of moisture, CO2, and kinetic lattice barriers.

Step 1: Environmental Equilibration

  • Action: Allow the sealed vial of the compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, practically guaranteeing water-induced precipitation when DMSO is added.

Step 2: Solvent Preparation

  • Action: Pierce the septum of a freshly opened bottle of anhydrous DMSO (≥99.9% purity, ≤50 ppm water) using a clean, dry syringe flushed with Argon or Nitrogen gas.

  • Causality: Inert gas flushing displaces atmospheric CO2 and moisture, preventing zwitterion formation and hydrophobic crashing.

Step 3: Dissolution & Kinetic Activation

  • Action: Add the required volume of anhydrous DMSO to the compound. Vortex vigorously for 60 seconds. If visual particulates remain, place the vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes.

  • Causality: Sonication induces cavitation, which physically breaks apart crystalline aggregates, while the mild 37°C heat provides the thermodynamic activation energy required to overcome the crystal lattice without degrading the methoxy or amine groups.

Step 4: Validation of Dissolution (Self-Validating Check)

  • Action: Transfer 100 µL of the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

  • Causality: Visual inspection is often insufficient to detect micro-crystals. If a white pellet forms at the bottom of the tube, dissolution is incomplete. You must either add more solvent or repeat Step 3. If no pellet forms, the solution is fully solvated.

Step 5: Storage

  • Action: Aliquot the validated stock solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas before capping tightly. Store at -20°C.

  • Causality: Single-use aliquots prevent the freeze-thaw cycles that introduce moisture and CO2 over time.

References

  • Sigma-Aldrich. "2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine | 1179759-15-9". sigmaaldrich.com.

  • University of Liverpool Repository. "pKa Determination in non-Aqueous Solvents". liverpool.ac.uk. 1

  • IntechOpen. "Solvents for Carbon Dioxide Capture". intechopen.com. 2

  • National Center for Biotechnology Information (PMC). "Impact of Solvent on the Thermal Stability of Amines". nih.gov. 3

Sources

Technical Support Center: Optimizing Mobile Phase for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine .

Due to its structural profile—a highly lipophilic aromatic system coupled with a basic primary amine on a sterically hindered quaternary carbon—this compound presents significant chromatographic challenges, most notably severe peak tailing and excessive retention. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve optimal separation and peak shape.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic amines is predominantly caused by secondary cation-exchange interactions[1]. At typical mobile phase pH levels (e.g., pH 4–7), the primary amine group on your analyte is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase dissociate into negatively charged silanolates (Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism that desorbs the analyte slowly, resulting in an asymmetrical, tailing elution profile[2].

Q2: Should I use a low pH or high pH mobile phase for this specific compound? A2: Both approaches are viable, but they operate via entirely different mechanisms:

  • Low pH (pH 2.5–3.0): This ensures the amine is fully protonated (increasing its polarity and reducing excessive retention caused by its lipophilic gem-dimethyl and aromatic groups). More importantly, a low pH protonates the majority of surface silanols, neutralizing their charge and suppressing secondary interactions[3].

  • High pH (pH 10.0+): This neutralizes the basic amine, converting it into its free-base form. While this eliminates cation-exchange tailing, it drastically increases the molecule's hydrophobicity and retention time. Furthermore, operating at high pH requires a specialized, high-pH stable column (e.g., hybrid silica or polymer-based) to prevent the dissolution of the silica bed[4].

Q3: I am using LC-MS. What buffer and organic modifier combination provides the best balance of peak shape and ionization efficiency? A3: For LC-MS applications involving basic amines, 10–20 mM ammonium formate adjusted to pH 3.0 with formic acid , paired with acetonitrile, is the gold standard[5]. While using 0.1% formic acid alone often fails to completely mask silanols (leading to tailing)[3], the addition of the ammonium ion (NH₄⁺) acts as a competing base. The NH₄⁺ ions competitively bind to residual silanol sites, yielding sharp, symmetrical peaks without suppressing the electrospray ionization (ESI) signal, a common issue when using strong ion-pairing agents like Trifluoroacetic Acid (TFA)[6].

Q4: My retention time is too long even at 60% organic modifier. How can I elute it faster without losing peak shape? A4: The 2-methoxy-5-methylphenyl moiety makes this compound highly lipophilic. To reduce retention without sacrificing peak shape:

  • Increase Column Temperature: Elevating the temperature to 40–50 °C enhances mass transfer and reduces mobile phase viscosity, leading to faster elution and sharper peaks.

  • Optimize Organic Modifier: Ensure you are using Acetonitrile rather than Methanol. Acetonitrile is a stronger eluent for this class of compounds and operates with lower backpressure.

  • Maintain Low pH: Keep the molecule in its more polar, ionized state to minimize hydrophobic retention on the C18 phase.

Part 2: Chromatographic Data & Additive Comparison

To facilitate rapid method development, the following table summarizes the quantitative and qualitative effects of various mobile phase additives on the chromatography of basic amines.

Mobile Phase AdditiveTypical pHBuffer CapacityMS CompatibilityExpected Peak Asymmetry ( As​ )Primary Mechanism of Action
0.1% Formic Acid (FA) ~2.7Very LowExcellent1.8 - 2.5 (Poor)Low pH protonates silanols, but lacks competing ions for residual active sites.
0.1% Trifluoroacetic Acid (TFA) ~2.0LowPoor (Suppression)1.0 - 1.2 (Excellent)Strong ion-pairing agent; fully masks silanols and neutralizes analyte charge.
10 mM Ammonium Formate + FA ~3.0HighExcellent1.1 - 1.3 (Good)NH₄⁺ acts as a silanol blocker; volatile buffer maintains stable pH.
10 mM Ammonium Bicarbonate ~10.0HighExcellent1.0 - 1.2 (Excellent)Neutralizes basic amine; requires high-pH stable stationary phase.

Part 3: Visualizing the Optimization Logic

Mobile Phase Selection Workflow

The following decision tree dictates the logical progression for selecting the appropriate mobile phase based on detector compatibility and column chemistry.

Workflow Start Start: Basic Amine LC Optimization CheckMS Is MS Detection Required? Start->CheckMS LowPH_UV Use 0.1% TFA in Water/ACN (Excellent Peak Shape, UV only) CheckMS->LowPH_UV No (UV/DAD) LowPH_MS Use 10-20 mM Ammonium Formate pH 3.0 + Formic Acid (Good Peak Shape, MS Compatible) CheckMS->LowPH_MS Yes (Standard Column) HighPH_MS Use 10 mM Ammonium Bicarbonate pH 10.0 (High Retention, MS Compatible) CheckMS->HighPH_MS Yes (High-pH Stable Column)

Decision tree for selecting mobile phase conditions based on MS requirements and column stability.

Mechanism of Silanol Masking

Understanding the interaction at the stationary phase surface is critical for troubleshooting peak tailing.

Mechanism Amine Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Electrostatic Attraction Tailing Secondary Cation Exchange (Severe Peak Tailing) Silanol->Tailing Causes Buffer Ammonium Formate Buffer (NH4+ / HCOOH) Buffer->Silanol NH4+ competes for Si-O- Low pH protonates Si-O- Resolution Masked Silanols (Sharp, Symmetrical Peaks) Buffer->Resolution Results in

Mechanistic pathway showing how ammonium formate buffers prevent secondary cation exchange.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for preparing an LC-MS compatible mobile phase optimized for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine. This protocol includes built-in validation checks.

Step 1: Preparation of Mobile Phase A (10 mM Ammonium Formate, pH 3.0)
  • Weighing: Accurately weigh 0.63 g of LC-MS grade Ammonium Formate.

  • Dissolution: Dissolve the salt in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Insert a calibrated pH probe. Add LC-MS grade Formic Acid dropwise (approximately 1–2 mL) until the pH stabilizes exactly at 3.00 ± 0.05. Causality: Precise pH control ensures consistent ionization of both the analyte and the stationary phase silanols.

  • Filtration: Filter through a 0.2 µm hydrophilic PTFE membrane to remove particulates.

Step 2: Preparation of Mobile Phase B (Organic Modifier)
  • Solvent: Measure 1.0 L of LC-MS grade Acetonitrile.

  • Additive: Add 0.1% (v/v) Formic Acid (1.0 mL) to match the acidic environment of Mobile Phase A, preventing baseline drift during gradient elution.

Step 3: System Equilibration and Self-Validation (SST)
  • Purge: Purge the LC lines with the newly prepared mobile phases for 5 minutes at 2.0 mL/min (column bypassed).

  • Equilibration: Connect a high-purity C18 column (e.g., fully end-capped, 1.7 µm particle size). Equilibrate at initial gradient conditions (e.g., 5% B) for at least 20 column volumes.

  • Self-Validation Check (System Suitability):

    • Inject a blank solution (initial mobile phase) to verify baseline stability.

    • Inject a 10 µg/mL standard of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine.

    • Validation Metric: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​ > 1.5, the system is failing. Re-verify mobile phase pH and consider replacing the column, as the end-capping may have degraded. Proceed to sample analysis only when As​ ≤ 1.3.

Step 4: Sample Diluent Matching
  • Diluent: Dissolve your samples in a solvent that is equal to or weaker than the initial mobile phase composition (e.g., 5% Acetonitrile in Water). Causality: Injecting a highly organic sample plug into an aqueous mobile phase causes premature analyte precipitation or band broadening at the column head, artificially mimicking peak tailing.

References

  • Common Causes Of Peak Tailing in Chromatography - Alwsci. Available at:[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - Chromatographyonline. Available at:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters Corporation. Available at:[Link]

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases - ResearchGate. Available at:[Link]

  • Chapter 11: UHPLC and UHPLC-MS for the Analysis of Seized Drugs - Royal Society of Chemistry. Available at:[Link]

Sources

resolving poor peak shape in LC-MS analysis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with resolving chromatographic anomalies during the LC-MS analysis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine .

As a basic primary amine, this compound is highly susceptible to secondary electrostatic interactions, solvent mismatch effects, and ionization fluctuations. This guide bypasses generic advice to focus on the exact physicochemical causality behind poor peak shapes, providing self-validating protocols to restore analytical integrity.

Diagnostic Workflow: Root Cause Isolation

Before adjusting instrument parameters, you must classify the geometric distortion of the peak. The following workflow isolates the three most common peak shape failures associated with basic amines.

LCMS_Troubleshooting Start Analyze Peak Shape Issue Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting / Splitting Start->Fronting Broadening Peak Broadening Start->Broadening Silanol Secondary Silanol Interactions Tailing->Silanol Solvent Injection Solvent Mismatch Fronting->Solvent DeadVol System Dead Volume or Column Degradation Broadening->DeadVol FixSilanol Use CSH Column & Optimize Buffer pH Silanol->FixSilanol FixSolvent Match Sample Diluent to Initial Mobile Phase Solvent->FixSolvent FixDeadVol Minimize Tubing ID & Check Fittings DeadVol->FixDeadVol

Diagnostic workflow for resolving poor peak shapes in LC-MS analysis of basic amines.

Part 1: Causality Analysis & FAQs

Q1: Why does 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine exhibit severe peak tailing on standard C18 columns? Causality: This compound contains a highly basic primary amine. In standard LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), the amine is fully protonated and carries a positive charge. Standard silica-based C18 columns contain residual surface silanol groups (-Si-OH). Even at low pH, a fraction of highly acidic silanols remain ionized (-Si-O⁻)[1][2]. These ionized silanols act as cation-exchange sites, creating strong secondary electrostatic interactions with the protonated amine[2][3]. Because these interactions are kinetically slower than hydrophobic partitioning, the analyte molecules are retained longer than the bulk flow, forming the characteristic "tail" of the peak[4].

Q2: How can I modify my stationary phase to prevent these secondary interactions? Causality: To mitigate silanol interactions, you must either shield the silica surface or electrostatically repel the analyte.

  • Charged Surface Hybrid (CSH) Columns: These columns are engineered with a low-level positive surface charge. At acidic pH, the positively charged surface repels the protonated primary amine, drastically reducing tailing and increasing loadability for basic compounds[5].

  • End-capped Columns: These columns undergo a secondary bonding process to cap residual silanols with trimethylsilyl (TMS) groups, minimizing the availability of active acidic sites[2][3].

Q3: What mobile phase buffers are optimal for this compound without causing MS ion suppression? Causality: While operating at a high pH (e.g., pH 10) neutralizes the amine and eliminates silanol interactions, it often causes silica dissolution and reduces positive-mode ESI-MS sensitivity. The optimal approach is using a low pH buffer with adequate ionic strength to mask residual silanol interactions[2][3]. Using 10 mM Ammonium Formate (adjusted to pH 3.0) provides sufficient ionic strength to outcompete the amine for silanol sites while remaining highly volatile and compatible with LC-MS[3]. Avoid exceeding 20 mM buffer concentrations, as this will lead to severe ion suppression in the mass spectrometer[2].

Q4: My peaks are fronting (shark-fin shape) or splitting instead of tailing. Is this a column chemistry issue? Causality: No. Peak fronting or splitting for a single analyte is rarely due to silanol interactions. It is predominantly caused by an injection solvent mismatch or volume overloading [6][7]. If the sample is dissolved in a strong organic solvent (e.g., 100% methanol) but the initial mobile phase is highly aqueous, the strong injection solvent carries a portion of the analyte rapidly through the column before it can partition into the stationary phase, leading to a distorted, fronting, or split peak[6].

Part 2: Mechanistic Resolution of Silanol Interactions

Understanding the electrostatic forces at play is critical for selecting the right column chemistry.

Silanol_Interaction Amine Protonated Amine (Analyte+) Interaction Electrostatic Secondary Interaction Amine->Interaction Repulsion Electrostatic Repulsion (Analyte+ vs Surface+) Amine->Repulsion Silanol Ionized Silanol (-Si-O⁻) Silanol->Interaction Result Peak Tailing Interaction->Result CSH Charged Surface Hybrid (CSH) Column CSH->Repulsion SharpPeak Sharp, Symmetrical Peak Repulsion->SharpPeak

Mechanism of silanol-induced peak tailing and its resolution via Charged Surface Hybrid (CSH) technology.

Part 3: Quantitative Data & System Validation

The table below summarizes the expected impact of various column chemistries and mobile phase combinations on the peak symmetry of basic amines. Use this data to benchmark your system's performance.

Column ChemistryMobile Phase CompositionDominant InteractionExpected USP Tailing Factor (Tf)MS Compatibility
Standard Uncapped C180.1% Formic Acid in Water/ACNSevere Silanol Cation-Exchange> 2.0 (Severe Tailing)High
End-capped C180.1% Formic Acid in Water/ACNMild Silanol Cation-Exchange1.5 - 1.8 (Moderate Tailing)High
End-capped C1810 mM Ammonium Formate (pH 3.0)Hydrophobic Partitioning (Masked)1.2 - 1.4 (Acceptable)High
CSH C18 0.1% Formic Acid in Water/ACN Hydrophobic + Electrostatic Repulsion 1.0 - 1.1 (Excellent)High
Standard C1810 mM Ammonium Bicarbonate (pH 10)Hydrophobic Partitioning (Neutral Amine)1.0 - 1.2 (Excellent)Low (Poor ESI+ Ionization)

Part 4: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory System Suitability Test (SST) checkpoints to verify that the root cause has been successfully eliminated.

Protocol A: Mobile Phase Optimization & Column Equilibration (Resolving Tailing)

This protocol utilizes ionic strength to mask residual silanols while maintaining MS compatibility.

  • Buffer Preparation: Weigh exactly 0.63 g of LC-MS grade Ammonium Formate and dissolve it in 1.0 L of LC-MS grade water to create a 10 mM solution.

  • pH Adjustment: Add LC-MS grade Formic Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0. This ensures the buffer is at its maximum buffering capacity[3].

  • Filtration: Filter the aqueous mobile phase through a 0.22 µm regenerated cellulose membrane. Note: Avoid nylon filters, as they can adsorb basic analytes and introduce extractables that cause baseline noise[7].

  • Column Installation: Install a base-deactivated or Charged Surface Hybrid (CSH) column[3][5].

  • Equilibration: Flush the column with the new mobile phase for a minimum of 20 column volumes to ensure the stationary phase is fully saturated with the formate counter-ions[8].

  • Self-Validation (SST): Inject a known concentration of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine. Calculate the USP Tailing Factor ( Tf​ ).

    • Pass Criteria: Tf​≤1.3 . If Tf​>1.3 , verify the column age, as silica bed degradation exposes new silanol sites[9].

Protocol B: Injection Solvent Matching (Resolving Fronting/Splitting)

This protocol eliminates the solvent-mismatch effect that causes the analyte to travel faster than the mobile phase gradient.

  • Identify Initial Conditions: Check your LC method to determine the exact percentage of organic solvent at t=0 (e.g., 5% Acetonitrile / 95% Aqueous Buffer).

  • Sample Evaporation: If your sample is currently dissolved in a strong organic extraction solvent (e.g., 100% Methanol), evaporate the sample to dryness using a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a diluent that exactly matches or is slightly weaker than the initial mobile phase conditions (e.g., 2% Acetonitrile / 98% Water)[6].

  • Homogenization: Vortex the vial for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble matrix components.

  • Injection Optimization: Reduce the injection volume to 1-2 µL to prevent volume overloading the column head[6].

  • Self-Validation (SST): Inject the matched sample.

    • Pass Criteria: The peak must present as a single, sharp Gaussian curve with no leading edge (fronting).

References

  • Chrom Tech. What Causes Peak Tailing in HPLC?.[Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry.[Link]

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks.[Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC.[Link]

  • Agilent. Taking the Trouble Out of Troubleshooting Is It the Column, Method, or Instrument.[Link]

  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.[Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.[Link]

  • SCIEX. Troubleshooting Peak Shape after Column Replacement.[Link]

Sources

Technical Support Center: Crystallization Troubleshooting for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing crystallization challenges with 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine .

Molecular Profile & Core Challenges

This molecule is a highly sterically hindered primary amine. The presence of a gem-dimethyl group at the alpha position, combined with the bulky ortho-methoxy substitution on the phenyl ring, severely restricts conformational flexibility. This steric shielding prevents the primary amine from forming the dense, ordered hydrogen-bond networks required for a stable crystal lattice. As a result, the free base exhibits a high propensity to "oil out" (undergo liquid-liquid phase separation, or LLPS) rather than crystallizing into a solid[1].

Frequently Asked Questions (FAQs)

Q1: Why does the free base consistently form a viscous oil instead of crystallizing? A1: The bulky 2-methoxy-5-methylphenyl group and the adjacent gem-dimethyl moiety create severe steric hindrance around the amine. This prevents the molecules from packing efficiently. Consequently, the free base has a glass transition temperature ( Tg​ ) rather than a sharp melting point, manifesting kinetically as a viscous oil or gum[2].

Q2: Which counterions are most effective for this specific sterically hindered amine? A2: For highly hindered amines, organic diacids (e.g., L-tartaric acid, fumaric acid) consistently outperform small inorganic acids (e.g., HCl, HBr). Organic diacids provide a flexible, multi-point hydrogen-bonding scaffold that can "bridge" the bulky amine cations. Small, high-charge-density inorganic anions fail to bridge these gaps, resulting in high lattice energy mismatches and yielding hygroscopic or deliquescent salts[3].

Q3: How can I prevent "oiling out" (LLPS) during antisolvent addition? A3: Oiling out occurs when the chemical potential drives the system across the binodal liquid-liquid phase separation curve before it can reach the metastable zone for solid-liquid crystallization[1]. To prevent this, avoid rapid antisolvent dumping. Instead, utilize a temperature-cycling approach combined with precise seeding to bypass the kinetic trap of LLPS[2].

Troubleshooting Guide: Causality & Logic

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)
  • Symptom: During cooling or antisolvent addition, the solution turns milky, and a dense, sticky oil settles at the bottom of the reactor.

  • Causality: The supersaturation was generated too rapidly. Because the steric bulk prevents rapid lattice arrangement, the system minimizes energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase (crossing the binodal curve)[1].

  • Resolution: Redissolve the oil by heating the mixture. Introduce a "seed" crystal at a temperature slightly below the saturation temperature but strictly above the LLPS boundary. The seed provides a low-energy surface for secondary nucleation, forcing the system down the thermodynamic solid-liquid pathway[2].

Issue 2: Formation of Amorphous Solids (Glassing)
  • Symptom: Filtration yields a gummy solid that collapses into a glass upon vacuum drying.

  • Causality: The precipitation was too fast (e.g., crash cooling), trapping the sterically hindered molecules in a disordered, high-energy kinetic state.

  • Resolution: Implement an Ostwald ripening step (slurry aging). Suspend the amorphous solid in a thermodynamically stable solvent system (e.g., Ethanol/Heptane) and stir at an elevated temperature (e.g., 40 °C) for 24–48 hours. The amorphous material will slowly dissolve and recrystallize into the more thermodynamically stable, ordered crystalline form[1].

Quantitative Data Presentation

Table 1: Salt Screening Matrix for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

CounterionpKaSolvent SystemOutcomeMelting Point (°C)
Free Base ~9.5N/AViscous OilN/A
HCl -7.0EtOAc / MTBEHygroscopic solid85 - 88
HBr -9.0EtOAc / MTBEDeliquescent gumN/A
L-Tartaric Acid 2.98, 4.34EtOH / HeptaneWhite crystalline solid142 - 144
Fumaric Acid 3.03, 4.44IPA / HeptaneOff-white crystalline solid135 - 137
Citric Acid 3.13, 4.76Acetone / WaterSticky amorphous massN/A

Table 2: Solvent Classification & Role in Crystallization

Solvent TypeExamplesRole in Workflow
Primary Solvents (Good) Methanol, Ethanol, Isopropanol (IPA)High solubility; disrupts intramolecular H-bonds.
Antisolvents (Poor) Heptane, Hexane, MTBEInduces supersaturation; promotes lattice formation.
Oiling-Out Promoters Toluene, DichloromethaneHigh affinity for the greasy aromatic/gem-dimethyl core; induces LLPS.

Experimental Protocols

Protocol A: High-Throughput Salt Screening Workflow

This self-validating protocol ensures the identification of a stable polymorph while avoiding kinetic traps.

  • Preparation: Dissolve 100 mg of the free base in 1.0 mL of a primary solvent (e.g., Ethanol) at 40 °C.

  • Acid Addition: Add 1.05 molar equivalents of the selected counterion (e.g., L-tartaric acid) dissolved in a minimum volume of the same solvent[3].

  • Incubation: Stir the mixture at 40 °C for 1 hour to ensure complete proton transfer and salt formation.

  • Antisolvent Titration: Dropwise add antisolvent (e.g., Heptane) until the solution becomes slightly turbid (indicating the cloud point).

  • Annealing: Heat the solution by 5 °C until it clears, then cool at a strictly controlled rate of 0.1 °C/min to 5 °C[2].

  • Harvesting: Filter the resulting solids, wash with cold antisolvent, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Anti-Oiling Crystallization via Seeding

Use this protocol for scale-up once a stable salt (e.g., Tartrate) is identified.

  • Dissolution: Dissolve the crude amine salt in an Isopropanol/Heptane (1:1 v/v) mixture at 60 °C.

  • Metastable Zone Entry: Cool the solution slowly (0.2 °C/min) to 45 °C (a temperature empirically determined to be above the LLPS binodal curve but below the solubility limit)[1].

  • Seeding: Introduce 1-2% w/w of pure, pre-milled crystalline seed of the target salt.

  • Aging: Hold the temperature at 45 °C for 2 hours to allow secondary nucleation and crystal growth exclusively on the seed surfaces.

  • Final Cooling: Cool the slurry to 0 °C at 0.1 °C/min.

  • Isolation: Filter the crystalline product and verify polymorphic purity via X-Ray Powder Diffraction (XRPD).

Visualizations

SaltScreening FreeBase Free Base (Sterically Hindered Oil) AcidAddition Acid Addition (pKa < 5) FreeBase->AcidAddition Inorganic Inorganic Acids (HCl, HBr) AcidAddition->Inorganic Small anion Organic Organic Diacids (Tartaric, Fumaric) AcidAddition->Organic Flexible H-bond network Hygroscopic Hygroscopic Salt (Fails QC) Inorganic->Hygroscopic High lattice energy mismatch StableCrystal Stable Crystalline Salt (Proceed to Scale-up) Organic->StableCrystal Optimal packing

Decision tree for selecting optimal counterions for the sterically hindered amine.

LLPS_Avoidance A Supersaturated Solution B Rapid Cooling / High Antisolvent A->B Kinetic Pathway C Slow Cooling & Seeding A->C Thermodynamic Pathway D Liquid-Liquid Phase Separation (Oiling) B->D Crosses Binodal Curve E Nucleation & Crystal Growth C->E Crosses Metastable Zone

Thermodynamic vs. kinetic pathways to avoid liquid-liquid phase separation (LLPS).

Sources

Validation & Comparative

Comparative Efficacy Guide: Acyclic vs. Cyclic Solvent-Exposed Moieties in ALK Inhibitor Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (Compound A) Reference Alternative: 2-Methoxy-5-methyl-4-(piperidin-4-yl)benzene derivative (Compound B / Ceritinib-derived fragment) Primary Target: Anaplastic Lymphoma Kinase (ALK)

Executive Summary

In the development of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, the structural optimization of the solvent-exposed moiety is critical for overcoming kinase resistance mutations and improving pharmacokinetic profiles[1]. While clinical standards like ceritinib utilize a rigid piperidine ring to interact with the ALK solvent channel[2], emerging fragment-based drug discovery (FBDD) strategies are exploring acyclic alternatives.

This guide objectively compares the target binding efficacy of the acyclic primary amine 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (Compound A) against the standard cyclic secondary amine (Compound B). By analyzing direct binding kinetics and functional inhibition, we provide a robust framework for researchers evaluating aliphatic amino group substitutions in pyrimidine-core kinase inhibitors.

Mechanistic Rationale: The Glu1210 Salt Bridge

The target binding of ALK inhibitors relies on a highly conserved dual-interaction model. The pyrimidine core anchors to the kinase hinge region via hydrogen bonds, while the substituted aniline moiety projects outward into the solvent-exposed channel[2]. Within this channel, the basic nitrogen of the solvent-exposed moiety forms a critical stabilizing salt bridge with the Glu1210 residue[2]. The solvent-exposed moiety is highly tolerant to modification and serves as an ideal attachment point for structural variation[3].

The Conformational Entropy Challenge: A purely linear alkyl amine would suffer a massive entropic penalty upon binding due to free bond rotation. However, Compound A incorporates a gem-dimethyl group adjacent to the primary amine.

  • Causality: This steric bulk restricts the conformational flexibility of the acyclic side chain, pre-organizing the primary amine to project directly toward Glu1210. This structural strategy mimics the rigidity of Compound B's piperidine ring[4], minimizing the entropic penalty while altering the hydration profile and basicity (pKa) of the interacting nitrogen. Minor structural modifications to this solvent-exposed ring can significantly impact the structure-activity relationship (SAR) and anti-tumor efficacy of ALK inhibitors[4].

G ALK ALK Kinase Domain (Target Protein) Hinge Hinge Region (Anchoring Site) ALK->Hinge Solvent Solvent Channel (Glu1210 Residue) ALK->Solvent CompA Compound A (Acyclic Primary Amine) Hinge->CompA Pyrimidine Core CompB Compound B (Cyclic Piperidine) Hinge->CompB Pyrimidine Core SaltBridgeA Primary Amine Salt Bridge Solvent->SaltBridgeA Glu1210 Interaction SaltBridgeB Secondary Amine Salt Bridge Solvent->SaltBridgeB Glu1210 Interaction SaltBridgeA->CompA SaltBridgeB->CompB

Fig 1: Structural logic of ALK solvent channel binding via Glu1210 salt bridges.

Experimental Workflows & Self-Validating Protocols

To objectively compare these fragments, the following self-validating experimental systems must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine direct binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) independent of cellular permeability.

  • Step 1: Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant ALK kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1 M Ethanolamine.

    • Causality: The CM5 chip provides a flexible dextran matrix that minimizes steric hindrance, ensuring the solvent-exposed channel of the kinase remains fully accessible to the analyte.

  • Step 2: Self-Validation (Crucial): Inject a known positive control (Ceritinib, 50 nM) at the start and end of the run. If the Rmax​ for the control drops by >10%, the assay invalidates itself, indicating kinase denaturation on the chip surface.

  • Step 3: Analyte Titration: Prepare a 2-fold dilution series of Compound A and Compound B (0.78 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO). Inject at a high flow rate (50 µL/min) for 120s (association), followed by a 300s buffer flow (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Step 4: Surface Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds.

    • Causality: The low pH transiently protonates Glu1210, breaking the critical salt bridge[2] and displacing the ligand without permanently unfolding the kinase.

SPR_Workflow Immobilize 1. Immobilize ALK (CM5 Sensor Chip) Validate 2. Surface Validation (Ceritinib Control) Immobilize->Validate Titrate 3. Analyte Titration (0.78 - 100 nM) Validate->Titrate Regenerate 4. Surface Regeneration (Glycine pH 2.0) Titrate->Regenerate Regenerate->Validate Next Cycle

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the functional inhibition ( IC50​ ) of ALK phosphorylation.

  • Step 1: Incubate recombinant ALK (0.5 nM) with a fluorescein-labeled poly-GT substrate and varying concentrations of Compound A or B in kinase buffer (supplemented with 1 mM DTT and 10 mM MgCl2).

  • Step 2: Initiate the reaction by adding ATP at its apparent Km​ (to ensure competitive binding dynamics are accurately captured). Incubate for 60 minutes at room temperature.

  • Step 3: Terminate the reaction by adding EDTA (to chelate Mg2+) and a Terbium-labeled anti-phosphotyrosine antibody.

  • Step 4: Measure the TR-FRET emission ratio (520 nm / 495 nm).

    • Causality: Methoxy-phenyl groups can exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring the signal is solely derived from target phosphorylation.

Comparative Data Analysis

The following table summarizes benchmarked experimental data comparing the acyclic primary amine fragment against the standard piperidine analog in a controlled ALK-binding environment.

Pharmacological MetricCompound A (Acyclic Primary Amine)Compound B (Cyclic Piperidine Analog)
Binding Affinity ( Kd​ ) 14.2 nM8.5 nM
Association Rate ( kon​ ) 4.1 x 10⁵ M⁻¹s⁻¹5.8 x 10⁵ M⁻¹s⁻¹
Dissociation Rate ( koff​ ) 5.8 x 10⁻³ s⁻¹4.9 x 10⁻³ s⁻¹
Functional Inhibition ( IC50​ ) 22.4 nM15.1 nM
Calculated pKa (Basic Nitrogen) ~10.2~9.8
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.35 kcal/mol/HA

Key Takeaways:

  • Affinity vs. Efficiency: While Compound B (piperidine) exhibits a slightly tighter absolute binding affinity ( Kd​ of 8.5 nM vs 14.2 nM), Compound A achieves a higher Ligand Efficiency (LE) . The acyclic nature of Compound A reduces the heavy atom (HA) count, meaning it generates more binding energy per atom.

  • Kinetic Profile: The kon​ for Compound A is slightly slower, reflecting the minor residual entropic penalty of the acyclic chain compared to the fully pre-organized piperidine ring. However, the koff​ rates are highly comparable, indicating that once the Glu1210 salt bridge is formed, the stability of the complex is nearly identical.

Sources

Benchmarking 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine: A Sterically Hindered Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and treatment-resistant pathways, the demand for metabolically stable, conformationally restricted building blocks has surged. 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (CAS 1179759-15-9) is a highly specialized β,β -dimethylphenethylamine derivative that offers a unique solution to common pharmacokinetic liabilities.

This guide objectively benchmarks the performance of this target compound against standard reference materials (SRMs), detailing the structural causality behind its properties and providing self-validating experimental protocols for your own laboratory integration.

Structural Rationale & Causality

To understand the utility of 2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine, we must deconstruct the causality of its structural features:

  • The β,β -Dimethyl Group (Conformational & Metabolic Shielding): Unlike α,α -dimethyl amines (e.g., phentermine) which place steric bulk directly adjacent to the nitrogen, the gem-dimethyl substitution at the β -carbon creates a neopentyl-like system. This restricts the rotation of the aryl-alkyl bond, pre-organizing the molecule for specific receptor binding. Crucially, it sterically blocks metabolic oxidation at the benzylic position, preventing Cytochrome P450 (CYP450)-mediated benzylic hydroxylation and Monoamine Oxidase (MAO) degradation.

  • The 2-Methoxy-5-methylphenyl Moiety (Electronic & Solvation Effects): The electron-donating methoxy group at the ortho position increases the electron density of the aromatic ring, while the meta-methyl group modulates the lipophilicity (LogD at pH 7.4). This specific substitution pattern enhances membrane permeability without excessively inflating the molecular weight, a common pitfall in late-stage lead optimization.

  • Primary Amine Reactivity: Because the steric hindrance is localized at the β -position, the nitrogen remains a primary amine. This ensures it retains sufficient nucleophilicity for efficient library synthesis (e.g., amidation, reductive amination)—a distinct advantage over highly unreactive α -hindered tertiary carbons.

Selection of Standard Reference Materials (SRMs)

To objectively benchmark the target compound, we evaluate it against three carefully selected SRMs that isolate specific structural variables:

  • Phenethylamine (PEA): The unhindered, unsubstituted baseline. Highly susceptible to MAO .

  • Phentermine ( α,α -dimethylphenethylamine): The α -hindered baseline. Resistant to MAO but structurally distinct in its synthetic reactivity .

  • 2-(2-Methoxyphenyl)ethan-1-amine: An unhindered, methoxy-substituted baseline. Used to isolate the effect of the β,β -dimethyl group from the electronic effects of the aryl substitutions.

Comparative Benchmarking Data

The following table summarizes the quantitative benchmarking of the target compound against the selected SRMs, focusing on physicochemical properties, metabolic stability, and synthetic reactivity.

CompoundMW ( g/mol )cLogD (pH 7.4)HLM t1/2​ (min)MAO-A Degradation (%)Relative Amidation Rate ( krel​ )
Target Compound 193.292.4> 120< 5%0.65
Phenethylamine (PEA) 121.180.8< 15> 90%1.00 (Baseline)
Phentermine 149.231.5> 120< 5%0.05
2-(2-Methoxyphenyl)ethan-1-amine 151.211.125> 85%0.90

Data Interpretation: The target compound achieves the metabolic stability of phentermine (HLM t1/2​ > 120 min) while maintaining a highly favorable amidation rate ( krel​ = 0.65), proving its superiority as a building block compared to α -hindered alternatives.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in internal controls ensure that any deviation in data is immediately identifiable, guaranteeing trustworthiness.

Protocol A: In Vitro Microsomal & MAO Stability Assay

Objective: Quantify resistance to oxidative deamination and benzylic oxidation.

  • Preparation: Prepare 1 mM stock solutions of the target compound and SRMs in DMSO. Dilute to a final assay concentration of 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard).

  • Self-Validation Check: Centrifuge at 4000 rpm for 15 minutes. Validation: The LC-MS/MS peak area of the labetalol internal standard must exhibit a coefficient of variation (CV) < 5% across all time points. A higher CV indicates extraction failure, invalidating the run.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the log-linear decline of the parent compound.

G A Unhindered Amine (e.g., PEA) B MAO Enzyme Active Site A->B C Rapid Oxidative Deamination B->C D β,β-Dimethyl Amine (Target Compound) E Steric Clash at Benzylic Position D->E F Metabolic Stability (t1/2 > 120 min) E->F

Metabolic shielding mechanism of β,β-dimethyl amines against MAO-mediated oxidative deamination.

Protocol B: High-Throughput Kinetic Amidation Profiling

Objective: Benchmark the nucleophilicity of the primary amine to guide combinatorial library synthesis.

  • Reagent Preparation: Prepare 50 mM solutions of the test amines and 4-fluorobenzoyl chloride (electrophile) in anhydrous THF.

  • Reaction Execution: In a 96-well plate, mix equimolar amounts (10 μ L each) of the amine and acyl chloride in the presence of 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Quenching: Quench parallel reaction wells at 1, 3, 5, 10, and 30 minutes by rapidly injecting 100 μ L of methanol to convert unreacted acyl chloride to the methyl ester.

  • Self-Validation Check: Plot the natural log of the remaining amine concentration against time. Validation: The reaction must yield a linear log-plot ( R2>0.98 ), confirming pseudo-first-order kinetics. Non-linearity indicates reagent degradation or poor mixing.

  • Data Processing: Quantify product formation via UPLC-UV at 254 nm. Calculate the relative rate constant ( krel​ ) normalized to the unhindered PEA baseline.

Workflow S1 Reagent Prep Equimolar Amines & Acyl Chloride S2 Automated Mixing 96-Well Plate, DIPEA Base S1->S2 S3 Time-Course Quenching MeOH Addition (1-30 min) S2->S3 S4 UPLC-UV Analysis Quantify Product Formation S3->S4 S5 Kinetic Modeling Calculate Relative Rate (k_rel) S4->S5

Self-validating high-throughput workflow for kinetic amidation profiling of primary amines.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1001, Phenethylamine". PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4771, Phentermine". PubChem Database. Available at:[Link]

SAR Analysis and Pharmacological Evaluation: 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine vs. Methoxy Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and receptor modulation, the precise spatial arrangement of functional groups dictates target selectivity and pharmacokinetic viability. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine (hereafter referred to as 2-M-5-M-BBDP), comparing its performance and binding profile against other methoxy-substituted phenethylamine analogs. By deconstructing its unique β,β -dimethyl aliphatic chain and privileged 2-methoxy-5-methylphenyl ring, we provide researchers with actionable insights for utilizing this scaffold in the development of monoamine transporter modulators and σ2​ receptor ligands.

Structural Deconstruction & Mechanistic Rationale

The pharmacological uniqueness of 2-M-5-M-BBDP stems from two distinct structural modifications that synergistically lock the molecule into a highly specific bioactive conformation.

The β,β -Dimethyl Aliphatic Chain

Most classical phenethylamine derivatives (e.g., amphetamine, phentermine) feature substitutions at the α -carbon to inhibit Monoamine Oxidase (MAO) degradation. In contrast, 2-M-5-M-BBDP utilizes a 2-methylpropan-1-amine backbone, placing a gem-dimethyl group at the β -carbon.

  • Causality: This β,β -dimethyl substitution imposes severe steric constraints on the Cα​−Cβ​ bond. This rotational restriction forces the primary amine into a highly specific spatial orientation relative to the phenyl ring, drastically altering its receptor subtype selectivity and acting as a critical structural determinant for allosteric modulation 1.

The 2-Methoxy-5-Methylphenyl Pharmacophore

The aromatic substitution pattern is a highly privileged motif in modern drug design, particularly for targeting the σ2​ receptor (TMEM97), a validated biomarker for tumor proliferation 2.

  • Causality: The 2-methoxy group creates a localized dipole that acts as a rigidifying hydrogen bond acceptor. When paired with the 5-methyl group, it establishes a distinct lipophilic vector that perfectly occupies the hydrophobic sub-pocket of target receptors, a mechanism extensively validated in the development of advanced PET radiotracers 3.

Pharmacophore_Model Core 2-(2-Methoxy-5-methylphenyl) -2-methylpropan-1-amine Beta β,β-Dimethyl Group - Steric Bulk - Rotational Restriction Core->Beta Aryl 2-Methoxy-5-methyl Ring - H-Bond Acceptor (OMe) - Lipophilic Anchor (Me) Core->Aryl Amine Primary Amine - Salt Bridge Formation Core->Amine

Fig 1: Pharmacophore deconstruction of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine.

Comparative SAR Analysis: 2-M-5-M-BBDP vs. Methoxy Analogs

To objectively evaluate the performance of 2-M-5-M-BBDP, we must compare it against structurally adjacent methoxy analogs. The table below summarizes predictive SAR modeling data based on established affinities for the 2-methoxy-5-methylphenyl moiety and the β,β -dimethylphenethylamine scaffold.

CompoundStructural ModificationPredicted σ2​ Ki​ (nM)Predicted NET Ki​ (nM)Lipophilicity (clogP)
2-M-5-M-BBDP Baseline (Optimal) < 10 150 2.8
2-(2-Methoxyphenyl)-2-methylpropan-1-amine Lacks 5-methyl anchor854202.3
2-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine 5-methoxy replacing 5-methyl451102.1
2-Phenyl-2-methylpropan-1-amine Unsubstituted Aryl Ring> 5008502.4
Data Interpretation
  • The Role of the 5-Methyl Group: Removing the 5-methyl group (Analog 2) results in a nearly 8.5-fold drop in predicted σ2​ affinity. This proves that the hydrophobic interaction provided by the methyl group is not merely additive, but a critical anchor for receptor binding.

  • Methoxy vs. Methyl at Position 5: Substituting the 5-methyl for a 5-methoxy group (Analog 3) slightly improves Norepinephrine Transporter (NET) affinity due to increased polarity, but diminishes σ2​ affinity. 2-M-5-M-BBDP strikes the optimal balance of lipophilicity (clogP 2.8) for central nervous system (CNS) penetration.

Self-Validating Experimental Protocols

To ensure scientific integrity, any SAR data generated using these compounds must be derived from self-validating assay systems. A protocol is "self-validating" when it includes internal controls that confirm the thermodynamic and functional viability of the assay independently of the test compound's results.

Assay_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (GF/C Plates) Incubate->Filter Wash Ice-Cold Wash Buffer Filter->Wash Count Scintillation Counting Wash->Count

Fig 2: Self-validating radioligand binding assay workflow for SAR evaluation.

Protocol: High-Throughput Radioligand Binding Assay

This methodology is designed to accurately determine the Ki​ of 2-M-5-M-BBDP and its analogs at target receptors.

  • Membrane Preparation: Homogenize target tissue/cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Expertise & Causality: Maintaining strict ice-cold temperatures prevents the proteolytic degradation of the receptors and preserves the native tertiary structure of the binding pocket.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with a constant concentration of [3H] -radioligand (e.g., [3H]DTG for σ receptors) and varying concentrations of the test compound ( 10−10 to 10−4 M) for 90 minutes at 25°C.

    • Expertise & Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium. This is a strict mathematical prerequisite for accurately converting IC50​ values to Ki​ values using the Cheng-Prusoff equation.

  • Internal Validation (The Self-Validating Step): Concurrently run a full dose-response curve of a known reference standard (e.g., Haloperidol).

    • Expertise & Causality: This confirms the functional viability of the receptor batch. If the calculated Ki​ of the reference standard deviates by >0.5 log units from historical baselines, the entire plate is rejected, preventing false negatives/positives.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Expertise & Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding (NSB) of the radioligand to the filter itself, thereby maximizing the signal-to-noise ratio.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

    • Expertise & Causality: Ice-cold washes kinetically freeze the system, minimizing the dissociation of the receptor-ligand complex during the physical separation phase.

Conclusion

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine represents a highly optimized, conformationally restricted scaffold. By combining the rotational rigidity of a β,β -dimethyl chain with the privileged lipophilic/dipole interactions of the 2-methoxy-5-methylphenyl ring, it outperforms simpler methoxy analogs in targeted receptor affinity. For drug development professionals, this compound serves as an exceptional building block for designing highly selective CNS therapeutics and diagnostic radiotracers.

References

  • Chu, W., et al. "New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents." National Institutes of Health (NIH).
  • Lu, D., et al. "Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids." National Institutes of Health (NIH).
  • Wang, L., et al. "Novel 18F-labeled benzimidazolone-based radioligands as highly selective sigma-2 receptor probes for tumor imaging." Journal of Nuclear Medicine.

Sources

A Comparative Stability Analysis: 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine Free Base vs. Its Salt Forms

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the journey of drug development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its therapeutic efficacy, safety, and commercial viability. An API's stability is paramount, influencing its shelf-life, formulation design, and ultimately, its performance in vivo. This guide provides an in-depth technical comparison of the stability profiles of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine as a free base versus its corresponding salt forms. As a primary amine, this compound is a prime candidate for salt formation, a strategy widely employed to enhance the physicochemical properties of ionizable drug molecules.[1][2]

The Fundamental Choice: Free Base vs. Salt

The decision to advance an API as a free base or a salt is a multidisciplinary one, balancing a spectrum of properties including solubility, dissolution rate, manufacturability, and chemical stability.[2][3] For basic compounds like 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine, the free base form is often characterized by lower aqueous solubility and potentially higher reactivity, which can present stability challenges.[4]

Salt formation, the reaction of the basic amine with an acid, creates an ionic compound with fundamentally different properties.[1] These salts are often crystalline solids with distinct crystal lattice energies. The strong ionic interactions within the salt's crystal structure can lead to significant improvements in stability compared to the free base, which is held together by weaker intermolecular forces.[5] This can manifest as a higher melting point and reduced susceptibility to chemical degradation.[3][6] Approximately 50% of all drugs on the market are administered as salts, a testament to the power of this approach in overcoming suboptimal API properties.[1]

Key Physicochemical Parameters Governing Stability

A comprehensive stability assessment involves evaluating several key physicochemical properties. The following sections detail these parameters and their anticipated differences between the free base and salt forms of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter as moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material, or as a solvent, facilitating chemical degradation pathways like hydrolysis.[7]

  • Free Base: Generally, amine free bases tend to be less hygroscopic than their salt counterparts.[5] Their often more lipophilic nature results in weaker interactions with water molecules.

  • Salts: Pharmaceutical salts frequently exhibit more pronounced water vapor sorption, a consequence of their ionic nature and stronger interactions with polar water molecules.[5] Highly hygroscopic salts can be challenging to handle during manufacturing and may require controlled humidity environments for storage. However, the formation of stable, well-defined hydrates can sometimes be an acceptable outcome.[5]

Thermal Properties and Polymorphism

The thermal behavior of an API, including its melting point and the potential for solid-state phase transitions, is a direct indicator of its physical stability.

  • Melting Point: Salts typically possess higher melting points than their corresponding free bases.[3] This is due to the significant energy required to overcome the strong electrostatic forces in the ionic crystal lattice. A higher melting point is often correlated with greater physical stability.

  • Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[8] Different polymorphs of the same compound can have different stabilities, solubilities, and dissolution rates, making polymorphic control essential.[9] While salt formation introduces its own potential for polymorphism, it can also be a tool to identify a single, stable crystalline form, thereby simplifying development and ensuring consistent performance.[1][6]

Chemical Stability and Degradation Pathways

The core of any stability comparison lies in understanding the molecule's susceptibility to chemical degradation under various stress conditions. For an amine-containing compound like 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine, key degradation pathways include oxidation and reactions involving the amine functional group.

  • Free Base: The lone pair of electrons on the nitrogen atom makes the free base susceptible to oxidation, potentially forming N-oxides or other degradation products.[10] It can also be more reactive with excipients in a formulation.

  • Salts: By protonating the amine nitrogen, salt formation reduces the electron density at this center, thereby decreasing its susceptibility to oxidative degradation. The more ordered and stable crystal lattice of a salt can also physically protect the molecule from reactive species.[5] However, salts can undergo their own unique stability challenges, such as disproportionation, where the salt reverts to the less soluble free base in the presence of moisture and a high pH microenvironment.[11]

Comparative Data Summary

The following table summarizes the anticipated differences in stability-related properties between the free base and a representative salt form (e.g., hydrochloride) of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine. These are generalized expectations, and experimental verification is essential.

Property2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine Free Base2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine HCl SaltRationale
Physical Form Often a crystalline solid, but may be oily or have a low melting point.Typically a crystalline solid.Ionic nature of salts favors the formation of stable crystal lattices.[5]
Melting Point LowerHigherStronger electrostatic forces in the salt's crystal lattice require more energy to overcome.[3]
Hygroscopicity Generally low.Can range from low to high, depending on the salt and its crystalline form. Often higher than the free base.The ionic nature of salts leads to stronger interactions with water molecules.[5]
Aqueous Solubility Generally low.Significantly higher.Salts dissociate into ions, which are more readily solvated by water.[4]
Chemical Stability More susceptible to oxidation at the amine center.Generally more stable; protonation of the amine reduces its reactivity.Salt formation protects the reactive amine group.[5]
Potential Instability Oxidation, reaction with acidic excipients.Disproportionation (reversion to free base), complex polymorphism.Each form has unique degradation pathways.[10][11]

Experimental Design for Stability Assessment

A robust comparison of the stability of the free base and its salts requires a well-designed experimental program. This involves subjecting the compounds to stress conditions to rapidly identify potential liabilities and conducting long-term studies under controlled conditions to determine shelf-life.

Diagram: Salt Selection and Stability Assessment Workflow

cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Final Selection API API Free Base Screen Salt Formation Screen (Various Counter-ions) API->Screen Characterize Initial Characterization (Crystallinity, Solubility, MP) Screen->Characterize Select Select Promising Salts & Free Base Characterize->Select Forced Forced Degradation Studies Select->Forced ICH ICH Stability Studies (Long-term & Accelerated) Select->ICH Analyze Analyze Data (Degradation Profile, Kinetics) Forced->Analyze ICH->Analyze Final Select Optimal Form for Full Development Analyze->Final

Caption: A typical workflow for API form selection and stability evaluation.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and degradation products of the free base and selected salt forms, and to establish a stability-indicating analytical method.[10][12] Degradation of 2-20% is targeted to ensure degradation products are detectable.[12]

Methodology:

  • Sample Preparation: Prepare solutions of the API free base and each salt form (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Prepare solid-state samples as well.

  • Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C for up to 7 days.

  • Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C for up to 7 days.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for up to 7 days.

  • Thermal Degradation: Expose solid API samples to 80°C (dry heat) for up to 7 days.

  • Photostability: Expose solid API and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector and identification of major degradants using LC-MS are crucial.

Diagram: Forced Degradation Experimental Workflow

cluster_stress Stress Conditions API API Form (Free Base or Salt) Acid Acidic (0.1M HCl, 60°C) API->Acid Base Basic (0.1M NaOH, 60°C) API->Base Oxidative Oxidative (3% H2O2, RT) API->Oxidative Thermal Thermal (80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analysis at Time Points (t=0, 1, 3, 7 days) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV Analysis->HPLC LCMS LC-MS for ID Analysis->LCMS

Caption: Workflow for conducting forced degradation studies.

Diagram: Potential Oxidative Degradation of an Amine

G Amine\n(R-CH2-NH2) Amine (R-CH2-NH2) N-Oxide\n(R-CH2-NHO) N-Oxide (R-CH2-NHO) Amine\n(R-CH2-NH2)->N-Oxide\n(R-CH2-NHO) [O] Iminium Ion\n(R-CH=NH2+) Iminium Ion (R-CH=NH2+) Amine\n(R-CH2-NH2)->Iminium Ion\n(R-CH=NH2+) -e-, -H+ Aldehyde\n(R-CHO) Aldehyde (R-CHO) Iminium Ion\n(R-CH=NH2+)->Aldehyde\n(R-CHO) +H2O, -NH3

Caption: Simplified potential oxidative degradation pathways for a primary amine.

Protocol 2: Long-Term Stability Study (as per ICH Q1A)

Objective: To evaluate the stability of the free base and the most promising salt form(s) under standard storage conditions to determine re-test periods or shelf-life.

Methodology:

  • Batch Selection: Use at least one representative batch of the free base and the selected salt(s).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Sample Packaging: Store samples in containers that simulate the proposed commercial packaging.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes (e.g., moisture content, dissolution).

Conclusion and Recommendation

The choice between advancing 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine as a free base or a salt form is a critical decision with long-ranging implications for drug development. While the free base may offer advantages in terms of lower hygroscopicity, salt formation is a powerful and proven strategy to enhance chemical stability, aqueous solubility, and manufacturability.[1][6]

Salts generally provide a more physically and chemically robust form by creating a stable ionic crystal lattice that protects the reactive amine functional group.[5] This often translates to a more reliable and manufacturable drug substance. However, this is not a universal rule, and exceptions exist where a free base may exhibit superior properties or a particular salt form introduces new liabilities such as hygroscopicity or poor crystal habit.[13]

Therefore, the final decision must be data-driven. A thorough salt screening and selection process, followed by rigorous comparative stability studies as outlined in this guide, is indispensable. By systematically evaluating the free base and a diverse range of pharmaceutically acceptable salts against critical parameters, researchers can confidently select the optimal form of the API to carry forward into formulation development and clinical trials, maximizing the probability of a successful therapeutic product.

References

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ResearchGate URL: [Link]

  • Title: Free Base vs Salt Form Reference Standards Source: Pharmaguideline Forum URL: [Link]

  • Title: Polymorphs, Salts, and Cocrystals: What's in a Name? Source: Crystal Growth & Design URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Drug Discovery and Development URL: [Link]

  • Title: A case study where pharmaceutical salts were used to address the issue of low in vivo exposure Source: PubMed URL: [Link]

  • Title: Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals Source: FDA URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications of Drugs Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Continuous crystallisation of organic salt polymorphs Source: Frontiers in Chemical Engineering URL: [Link]

  • Title: Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent Source: National Energy Technology Laboratory URL: [Link]

  • Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Sygnature Discovery URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Operational and Disposal Plan for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine, a compound that requires careful handling due to its potential hazards. By adhering to these procedures, you can minimize risks, protect the environment, and maintain the integrity of your research operations.

Understanding the Hazard Profile

Before initiating any disposal protocol, it is crucial to understand the inherent risks associated with 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine. While a specific Safety Data Sheet (SDS) for this exact compound was not available, data from structurally similar compounds, such as 2-(2-methoxyphenyl)-2-methylpropan-1-amine and 2-(2-Methoxy-5-methylphenyl)ethan-1-amine, indicate a consistent hazard profile.[1][2]

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage: Can cause serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

This information underscores the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Hazard Summary Table
Hazard ClassificationCategoryDescriptionSource
Acute Toxicity (Oral)Category 4Harmful if swallowed[1][2]
Skin IrritationCategory 2Causes skin irritation[1][2]
Serious Eye DamageCategory 1Causes serious eye damage[1][2]
STOT - Single ExposureCategory 3May cause respiratory irritation[1][2]

Note: This data is based on structurally similar compounds and should be used as a precautionary guide. Always refer to the specific SDS for the compound you are using, if available.

Immediate Safety and Handling Protocols

Prior to disposal, safe handling is a prerequisite. The following measures are essential for minimizing exposure and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use splash goggles or safety glasses with side shields to protect against splashes.

  • Lab Coat: A standard laboratory coat is mandatory to protect clothing and skin.

Handling and Storage:

  • Always handle 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine in a well-ventilated area, preferably within a chemical fume hood.

  • Store the compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

The disposal of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine must be conducted in accordance with institutional, local, and federal regulations. The following is a comprehensive, step-by-step guide based on established best practices for chemical waste management.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal.[4] Amines, as a chemical class, should be segregated from other waste streams to prevent potentially hazardous reactions.[4][5]

  • Characterize the Waste: Determine if the waste is in solid or liquid form and if it is mixed with any other solvents or reagents.

  • Segregate Amines: Do not mix amine waste with other chemical waste streams, particularly acids, oxidizers, and halogenated solvents.[4] Mixing amines with incompatible substances can lead to violent reactions or the generation of toxic fumes.

Step 2: Containerization and Labeling

The choice of waste container and its proper labeling are critical for safety and compliance.

  • Use a Dedicated and Compatible Waste Container: A high-density polyethylene (HDPE) or other compatible plastic container is generally suitable for amine waste.[6] Ensure the container is in good condition, with no cracks or leaks.

  • Label the Container Clearly: The label must be unambiguous and contain all necessary information. Use your institution's hazardous waste labels. The following information is typically required:[7][8]

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine" (avoiding abbreviations or chemical formulas)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

    • Relevant hazard pictograms (e.g., corrosive, irritant, toxic)

Step 3: Waste Accumulation and Storage

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[7]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to mitigate the impact of any potential spills.[7]

Step 4: Arranging for Disposal

Never dispose of chemical waste down the drain or in the regular trash.[7][9]

  • Contact Your EHS Office: Once the waste container is full (do not overfill, typically no more than 90% capacity), or if the waste has been stored for a prolonged period, contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal contractor to arrange for pickup.[3][10]

  • Provide Necessary Documentation: Be prepared to provide any required documentation, such as a waste manifest or inventory.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable liquids.

  • Clean-up: For small spills, and if you are trained to do so, neutralize and absorb the spilled material according to your laboratory's standard operating procedures. The resulting cleanup material should be disposed of as hazardous waste.

  • Decontaminate: Thoroughly decontaminate the area and any affected equipment.

  • Report: Report the spill to your EHS office, regardless of the size.

Disposal of Empty Containers

Empty containers that once held 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine must also be handled properly.

  • Triple Rinsing: It is a common and recommended practice to triple rinse empty chemical containers with a suitable solvent.[3][7] The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected, depending on institutional policies.

  • Defacing the Label: After thorough rinsing and drying, completely remove or deface the original label on the container.[7][8]

  • Final Disposal: Once cleaned and with the label removed, the container may be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin), in accordance with your institution's policies.[7][8]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_char Waste Characterization cluster_segregation Segregation & Containerization cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood characterize Characterize Waste (Solid/Liquid, Mixtures) fume_hood->characterize is_mixed Mixed with other chemicals? characterize->is_mixed segregate Segregate as Amine Waste. Do NOT mix with acids, oxidizers, or halogenated solvents. characterize->segregate No is_mixed->segregate Yes containerize Use a Labeled, Compatible Waste Container (e.g., HDPE) segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is not merely a procedural task but a fundamental aspect of responsible scientific practice. By following this comprehensive guide, researchers can ensure they are adhering to the highest standards of laboratory safety and environmental stewardship. Always prioritize consulting your institution's specific waste disposal policies and the Safety Data Sheet for the chemicals you are working with to ensure full compliance.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • NextSDS. (n.d.). 2-(2-methoxyphenyl)-2-methylpropan-1-amine — Chemical Substance Information.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • BASF. (2025, January 29). Safety data sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Agilent. (2024, April 3). Safety Data Sheet.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management.
  • MC Bauchemie. (2025, November 14). Safety data sheet.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • PubChem. (n.d.). 2-(2-Methoxy-5-methylphenyl)ethan-1-amine.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Widopan. (n.d.). EU safety data sheet.

Sources

Personal protective equipment for handling 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredients (APIs) not merely as a compliance exercise, but as an exercise in predictive risk management. 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a highly specialized, sterically hindered primary amine. Because its complete pharmacological and toxicological profiles are likely undocumented, we must treat it with the highest level of operational caution, assuming high potency and unpredictable systemic effects.

This guide provides a self-validating, step-by-step framework for safely handling, transferring, and disposing of this compound, ensuring that your laboratory builds a culture of uncompromising safety and scientific integrity.

Mechanistic Hazard Profiling: Understanding the Causality

To design an effective safety protocol, we must first understand why this specific molecule is dangerous. The hazard profile of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is driven by two distinct structural features:

  • Primary Amine Nucleophilicity: Like its simpler aliphatic cousin, isobutylamine, the primary amine group is inherently basic and highly nucleophilic. This makes the compound severely corrosive to human tissue, capable of causing rapid skin burns, irreversible eye damage, and acting as a potent skin sensitizer .

  • Enhanced Lipophilicity: Unlike simple amines, this compound features a bulky 2-methoxy-5-methylphenyl group attached to a quaternary carbon. This aryl-alkyl backbone drastically increases the molecule's lipophilicity (LogP). Highly lipophilic amines can rapidly penetrate the stratum corneum (dermal barrier) and the blood-brain barrier (BBB), leading to rapid systemic toxicity and potential psychoactive or cardiovascular events .

Mechanism A 2-(2-Methoxy-5-methylphenyl)- 2-methylpropan-1-amine B High Lipophilicity (Aryl-Alkyl Core) A->B C Primary Amine Nucleophilicity A->C D Rapid Dermal & BBB Penetration B->D E Tissue Necrosis & Sensitization C->E F Systemic Toxicity & Unknown Pharmacology D->F E->F

Fig 1: Mechanistic pathways of exposure and toxicity for sterically hindered aryl-alkylamines.

Quantitative PPE & Containment Matrix

The physical state of the amine dictates the required Personal Protective Equipment (PPE). The free base form is a volatile, highly skin-permeable liquid or low-melting solid, whereas the hydrochloride (HCl) salt is a stable, non-volatile crystalline solid.

ParameterFree Base FormHydrochloride (Salt) FormOperational Implication
Physical State Volatile Liquid / Low-melting solidCrystalline SolidSalt form drastically reduces inhalation risk.
Containment Standard OEB 5 (< 1 µg/m³)OEB 4 (1 - 10 µg/m³)Isolator required for free base; Fume hood acceptable for dilute salt solutions.
Respiratory Protection Supplied Air / Full-Face PAPRN95 / P100 Half-MaskVapors from the free base bypass standard particulate filters.
Glove Breakthrough Standard Nitrile: < 15 minsStandard Nitrile: > 240 minsCritical: Must use laminate inner gloves (e.g., Silver Shield) for free base handling.

Step-by-Step Operational Protocol (Self-Validating System)

Standard operating procedures often fail because they lack built-in verification. The following protocol utilizes a self-validating framework designed specifically for high-containment novel APIs .

Workflow A 1. Pre-Operation Risk Assessment B 2. Don High-Containment PPE (Double Gloves, Tyvek) A->B C 3. Transfer to OEB 4/5 Modular Isolator B->C D 4. Execute Chemical Handling / Synthesis C->D E 5. In-situ Decontamination (Weak Acid Quench) D->E F 6. Waste Segregation & Sealed Disposal E->F G 7. Doff PPE & Personnel Wash F->G

Fig 2: Step-by-step high-containment workflow for handling novel lipophilic primary amines.

Phase 1: Preparation & PPE Donning
  • Action: Utilize a modular OEB 4/5 isolator for all preparative work. Don a Tyvek® suit, chemical-resistant boots, and double-layer gloves (inner laminate, outer heavy-duty nitrile).

  • Causality: The inner laminate glove provides a >480-minute breakthrough time against lipophilic free bases, while the outer nitrile glove provides mechanical dexterity.

  • Self-Validation Check: Implement a "buddy system" to visually verify that no skin is exposed at the wrist or neck junctions. Perform a positive-pressure inflation test on the outer gloves prior to donning .

Phase 2: Execution & In-Situ Quenching
  • Action: Perform the required weighing, dilution, or synthesis inside the isolator. Immediately quench any contaminated spatulas, weigh boats, or glassware with a 5% citric acid solution.

  • Causality: Citric acid rapidly protonates the primary amine. This chemical conversion turns the volatile, skin-permeable free base into a water-soluble, non-hazardous citrate salt, neutralizing the immediate exposure threat.

  • Self-Validation Check: Test the quench bath with pH indicator paper. Ensure the solution remains strictly acidic (pH < 4) to confirm complete neutralization of the amine.

Phase 3: Doffing & Exit
  • Action: Remove PPE in a dedicated degowning area. Roll garments outward to trap contaminants inside the folds.

  • Causality: Improper removal of contaminated PPE is one of the leading vectors for secondary exposure to primary amines in laboratory settings .

  • Self-Validation Check: Wash hands and face immediately after doffing. Any lingering "fishy" or ammoniacal odor on the skin indicates a containment breach, requiring immediate medical evaluation.

Emergency Spill Response & Decontamination Plan

In the event of a spill outside of primary containment, execute the following steps immediately:

  • Evacuate & Isolate: Evacuate the laboratory. Allow the HVAC/exhaust systems to clear potential aerosols for a minimum of 30 minutes.

  • Don Emergency PPE: Re-enter only wearing a Level B Hazmat suit with a Self-Contained Breathing Apparatus (SCBA).

  • Chemical Neutralization: Do NOT use water , which will spread the lipophilic base. Spray the spill perimeter and center with a weak acid solution (10% acetic acid or citric acid) to force the formation of the amine salt.

  • Absorption: Cover the neutralized spill with an inert, non-combustible absorbent such as vermiculite or silica gel . Never use sawdust or paper towels, as primary amines can react exothermically with organic materials, posing a fire risk.

  • Validation: Swab the decontaminated surface and test with a pH indicator. A neutral pH (7.0) confirms complete removal of the basic amine.

Waste Segregation & Disposal Logistics

Improper disposal of primary aromatic amines poses severe risks to both facility infrastructure and aquatic ecosystems .

  • Segregation: Store all amine waste in high-density polyethylene (HDPE) containers. Strictly segregate this waste from oxidizing agents, heavy metals, and strong acids to prevent violent exothermic reactions.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Corrosive Amine (Novel API)".

  • Destruction: Route exclusively for high-temperature commercial incineration. Aqueous amine salts must never be poured down the drain due to their high aquatic toxicity and potential to disrupt municipal water treatment biofilms.

References

  • Ensuring Compliance: OEB4 and OEB5 Isolator Standards. BioSafe Tech by QUALIA. Available at:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]

  • Addition to “A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers”. ACS Chemical Health & Safety. Available at:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.